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Foundational

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine structural formula and molecular weight

An In-depth Technical Guide to 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 3-(2-nitroethenyl)-1H-pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound built upon the privileged 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. The 7-azaindole core is a cornerstone in modern medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The addition of the 3-(2-nitroethenyl) group introduces a reactive Michael acceptor, presenting unique opportunities for covalent modification of biological targets. This document details the compound's structural formula, molecular weight, a plausible synthetic pathway with mechanistic considerations, predicted spectroscopic data for characterization, and a discussion of its potential applications in drug discovery and development. It is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Part 1: Physicochemical Properties and Structural Elucidation

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound featuring a fused bicyclic heteroaromatic system. The core structure, 1H-pyrrolo[2,3-b]pyridine, consists of a pyrrole ring fused to a pyridine ring. The key substituent at the 3-position of the pyrrole ring is a nitroethenyl group, which is critical to its chemical reactivity. The "(E)" stereoisomer is generally the more stable and expected product from common synthetic routes[1].

Key Properties
PropertyValueSource
Chemical Name 3-[(E)-2-nitroethenyl]-1H-pyrrolo[2,3-b]pyridine[1]
Molecular Formula C₉H₇N₃O₂[1][2]
Molecular Weight 189.17 g/mol [2]
Monoisotopic Mass 189.05383 Da[1]
CAS Number 183208-28-8[2][3]
SMILES C1=CC2=C(NC=C2/C=C/[O-])N=C1[1]
InChI InChI=1S/C9H7N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-6H,(H,10,11)/b5-3+[1]
Structural Formula

The structural formula of the compound is depicted below, highlighting the 7-azaindole core and the key substituent.

Caption: 2D structure of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine.

Part 2: Synthesis and Mechanistic Insights

A robust and common method for synthesizing vinyl nitro compounds is the Henry reaction (or nitroaldol reaction), often followed by dehydration. In this context, a Knoevenagel-type condensation between an aldehyde and nitromethane provides a direct route. The synthesis, therefore, logically proceeds in two main steps from the commercially available 7-azaindole starting material.

  • Formylation: Introduction of an aldehyde group at the C3 position of the 7-azaindole core.

  • Condensation: Reaction of the resulting aldehyde with nitromethane to form the nitroethenyl group.

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction, a standard method for formylating electron-rich aromatic and heterocyclic rings. The pyrrole moiety of 7-azaindole is highly activated towards electrophilic substitution, particularly at the C3 position.

  • Rationale: The reaction between phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent (an electrophilic iminium salt). This electrophile preferentially attacks the electron-rich C3 position of the 7-azaindole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

  • Procedure:

    • Cool a solution of anhydrous DMF to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add POCl₃ dropwise to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF or a chlorinated solvent) to the reagent mixture dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat (e.g., to 40-60 °C) for several hours, monitoring progress by TLC or LC-MS.

    • Cool the reaction mixture and quench by carefully pouring it onto crushed ice.

    • Basify the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~8-9, which will precipitate the product.

    • Collect the crude product by filtration, wash with water, and dry.

    • Purify the crude aldehyde by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

This step is a base-catalyzed condensation reaction between the aldehyde synthesized in Step 1 and nitromethane.

  • Rationale: A weak base, such as ammonium acetate (NH₄OAc), is sufficient to deprotonate nitromethane, forming a nucleophilic nitronate anion. This anion attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitro-aldol adduct readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable E-isomer of the final product.

  • Procedure:

    • Dissolve 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and a catalyst, such as ammonium acetate, in an excess of nitromethane, which serves as both reagent and solvent.

    • Heat the mixture to reflux (approximately 100 °C) for 2-4 hours. Monitor the reaction for the disappearance of the starting aldehyde by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the cooled mixture.

    • Collect the solid product by filtration.

    • Wash the collected solid with a cold solvent like ethanol or isopropanol to remove residual nitromethane and catalyst.

    • If necessary, the product can be further purified by recrystallization to yield a pure crystalline solid.

Part 3: Spectroscopic Characterization

While specific experimental spectra are not widely published, the structure of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine allows for the confident prediction of its key spectroscopic features. These predictions are vital for confirming the identity and purity of the synthesized compound.

Spectroscopy Type Predicted Key Features
¹H NMR Pyrrole/Pyridine Protons: Multiple signals in the aromatic region (δ 7.0-8.5 ppm).Vinyl Protons (-CH=CH-): Two doublets (δ 7.5-8.5 ppm) with a large coupling constant (J ≈ 13-16 Hz), characteristic of a trans (E) configuration.Pyrrole N-H: A broad singlet at high chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR Nine distinct signals corresponding to the nine carbon atoms in the molecule. Key signals would include those for the two vinyl carbons and the carbons of the heterocyclic core.
Infrared (IR) N-H Stretch: A broad absorption band around 3300-3100 cm⁻¹.Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.C=C Stretch: Aromatic and vinyl stretches in the 1650-1450 cm⁻¹ region.NO₂ Asymmetric Stretch: A strong, sharp absorption band around 1550-1500 cm⁻¹.NO₂ Symmetric Stretch: A strong, sharp absorption band around 1350-1300 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion: [M]⁺ at m/z ≈ 189.05.Adducts (ESI): Predicted [M+H]⁺ at m/z 190.06111 and [M+Na]⁺ at m/z 212.04305[1].Fragmentation: Likely loss of NO₂ (46 Da) and other fragments from the nitroethenyl side chain.

Part 4: Relevance in Drug Discovery and Development

The therapeutic potential of this compound stems from the combination of its two key structural motifs: the 7-azaindole core and the nitroethenyl substituent.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure

The 7-azaindole core is considered a "privileged scaffold" in medicinal chemistry. Its structure mimics the purine core of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of many protein kinases. This has led to the development of numerous drugs and clinical candidates targeting kinases involved in cell proliferation and signaling.[4][5]

  • Examples of 7-Azaindole Derivatives in Research:

    • FGFR Inhibitors: For treating cancers driven by abnormal fibroblast growth factor receptor signaling[5].

    • PDE4B Inhibitors: Investigated for central nervous system disorders[4].

    • TNIK Inhibitors: Developed as potential treatments for colorectal cancer.

    • Vemurafenib: A marketed drug for melanoma that contains a related pyrrolo[2,3-b]pyridine core structure[6].

The 3-(2-Nitroethenyl) Group: A Reactive Pharmacophore

The nitroethenyl group is a potent electron-withdrawing system, making the β-carbon (the carbon furthest from the ring) highly electrophilic. This functionality makes the entire group an excellent Michael acceptor.

  • Mechanism of Action: This electrophilic nature allows the compound to potentially form covalent bonds with nucleophilic residues (such as cysteine or lysine) in the active sites of target proteins. Covalent inhibition can lead to increased potency, longer duration of action, and improved therapeutic outcomes compared to non-covalent inhibitors.

G scaffold 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole Core) prop1 ATP Mimicry (Kinase Hinge Binding) scaffold->prop1 prop2 Scaffold for Derivatization scaffold->prop2 targets Therapeutic Targets prop1->targets prop2->targets substituent 3-(2-Nitroethenyl) Group prop3 Michael Acceptor (Electrophilic) substituent->prop3 prop4 Potential for Covalent Inhibition substituent->prop4 prop4->targets

Caption: Drug discovery relevance of the core scaffold and key substituent.

Conclusion

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest to the drug discovery community. It synergistically combines a privileged, kinase-targeting scaffold with a reactive, covalent-binding functional group. The straightforward synthetic route makes it an accessible building block for creating libraries of potential inhibitors. Its well-defined physicochemical and spectroscopic properties allow for reliable synthesis and characterization. Further investigation into this and related molecules could yield novel and potent therapeutic agents for oncology, inflammatory diseases, and other conditions driven by aberrant enzyme activity.

References

  • PubChemLite. (n.d.). 3-(2-nitroethenyl)-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Orr, M. et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3336. Available at: [Link]

  • Li, Y. et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16483-16497. Available at: [Link]

  • NextSDS. (n.d.). 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
  • El-Mernissi, R. et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(2), 100845. Available at: [Link]

Sources

Exploratory

Comprehensive Safety, Handling, and Application Guide for 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

Executive Summary In modern drug development, the 7-azaindole scaffold is a privileged bioisostere for indole, offering improved pharmacokinetic properties, enhanced water solubility, and unique hydrogen-bonding profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the 7-azaindole scaffold is a privileged bioisostere for indole, offering improved pharmacokinetic properties, enhanced water solubility, and unique hydrogen-bonding profiles. 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-28-8) serves as a critical synthetic intermediate (synthon) for generating 7-azatryptamine derivatives[1],[2]. However, the presence of a highly electrophilic nitrovinyl moiety renders this compound a potent Michael acceptor, necessitating rigorous safety protocols. This whitepaper synthesizes the core Safety Data Sheet (SDS) hazard profiles with mechanistic causality and provides field-proven, self-validating protocols for its safe handling and synthetic application.

Chemical Identity & Quantitative Data

Understanding the physical and chemical parameters of the compound is the first step in predicting its behavior in both biological systems and synthetic workflows.

Table 1: Chemical and Physical Properties
PropertyValue
Chemical Name 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine[3]
CAS Number 183208-28-8[3]
EC Number 961-836-8[3]
Molecular Formula C₉H₇N₃O₂[4]
Molecular Weight 189.17 g/mol [4]
Recommended Storage 4°C, protected from light and moisture[4]
Application For Research and Development (R&D) use only[4],[1]

Hazard Identification & Toxicological Causality

Standard SDS documentation lists hazards without explaining the underlying chemistry. As a researcher, understanding why a chemical is hazardous allows for better risk mitigation.

Table 2: GHS Hazard Classifications
Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled[3]
Skin Irritation Category 2H315Causes skin irritation[3]
Eye Damage Category 1H318Causes serious eye damage[3]
STOT SE Category 3H336May cause drowsiness or dizziness[3]
The Causality of Toxicity: The Michael Acceptor Mechanism

The hazards associated with 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine are directly linked to its structure. The nitro group (-NO₂) is powerfully electron-withdrawing, which severely depletes electron density from the adjacent alkene double bond. This creates a highly reactive electrophilic Michael acceptor .

When exposed to biological tissues (skin, eyes, respiratory tract), the nitrovinyl group readily undergoes covalent alkylation with cellular nucleophiles—specifically the thiol (-SH) groups of cysteine residues in proteins and the antioxidant glutathione (GSH).

  • H315 & H318 (Irritation/Damage): Covalent modification of structural proteins in the cornea and epidermis leads to rapid haptenization, triggering severe irritation and irreversible eye damage[3].

  • H302/H312/H332 (Acute Toxicity): Systemic absorption leads to rapid GSH depletion, inducing oxidative stress and subsequent cellular apoptosis[3].

ToxicityMechanism A 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (Electrophilic Michael Acceptor) C Covalent Alkylation (Michael Addition) A->C B Cellular Nucleophiles (Cysteine, GSH) B->C D Glutathione Depletion C->D E Protein Haptenization C->E F Oxidative Stress (Acute Tox. 4) D->F G Tissue Damage (Eye Dam. 1, Skin Irrit. 2) E->G

Fig 1: Proposed toxicological mechanism via electrophilic Michael addition.

Engineering Controls & Safe Handling Protocol

Because of its Category 1 Eye Damage and Category 4 Acute Toxicity classifications[5], handling this compound requires strict adherence to the following self-validating safety protocol.

Step-by-Step Weighing and Transfer Protocol:

  • Preparation: Ensure the fume hood face velocity is calibrated to at least 0.5 m/s. Don double nitrile gloves (to protect against dermal absorption), a fastened lab coat, and splash-proof chemical goggles (mandatory due to H318).

  • Static Mitigation: Nitroalkenes can be statically charged powders. Use an anti-static gun (Zerostat) on the weighing boat to prevent aerosolization of the powder, which mitigates inhalation risks (H332).

  • Transfer: Weigh the compound exclusively inside the fume hood.

  • Decontamination (Self-Validating Check): Wipe down the balance and spatulas with a 5% sodium hydroxide (NaOH) or sodium sulfide solution. Validation: The alkaline/nucleophilic wash forces the decomposition/polymerization of residual nitroalkene, neutralizing its Michael acceptor properties before it leaves the hood.

Synthetic Utility: Reduction to 7-Azatryptamine

The primary application of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is its reduction to 3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridine (7-azatryptamine). This transformation converts the hazardous electrophile into a highly valuable, nucleophilic building block for kinase inhibitors and CNS-active agents.

Experimental Protocol: Self-Validating LiAlH₄ Reduction

The reduction of a nitroalkene to an amine requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). Quenching LiAlH₄ is notoriously dangerous; therefore, this protocol utilizes the Fieser Workup , which provides visual, self-validating cues to ensure complete and safe neutralization.

Reagents:

  • 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 g, 5.28 mmol)

  • LiAlH₄ (0.8 g, 21.1 mmol, 4.0 eq)

  • Anhydrous THF (30 mL)

Step-by-Step Methodology:

  • Reaction Setup: Suspend LiAlH₄ in anhydrous THF at 0°C under an argon atmosphere.

  • Addition: Dissolve the nitroalkene in 10 mL THF and add dropwise. Causality: The nitro group reduction is highly exothermic; dropwise addition controls the thermal runaway.

  • Reflux: Heat the reaction to 65°C for 4 hours. Monitor via TLC until the bright yellow starting material spot disappears.

  • The Fieser Quench (Self-Validating Safety Step): Cool the reaction to 0°C. For every x grams of LiAlH₄ used (here, x=0.8 ):

    • Step 4a: Add x mL of distilled water dropwise. Validation Cue: Vigorous bubbling (H₂ gas evolution) will occur. Wait until bubbling completely subsides, proving the destruction of free hydride.

    • Step 4b: Add x mL of 15% aqueous NaOH. Validation Cue: The mixture will turn into a thick, grey slurry as aluminate salts form.

    • Step 4c: Add 3x mL of distilled water. Stir vigorously for 15 minutes. Validation Cue: The grey slurry must transition into a crisp, pure white granular precipitate. If the salts remain grey, unreacted hydride is still present, and stirring must continue.

  • Isolation: Filter the white granular salts through a Celite pad. The target 7-azatryptamine remains in the clear THF filtrate, safely separated from the pyrophoric aluminum residues.

SyntheticWorkflow Step1 Nitroalkene Precursor (CAS 183208-28-8) Step3 Aluminate Complex (Intermediate) Step1->Step3 Step2 LiAlH4 / THF (0°C to Reflux) Step2->Step3 Step4 Fieser Workup (H2O / NaOH) Step3->Step4 Quench Step5 7-Azatryptamine (Target) Step4->Step5 Filtration

Fig 2: Synthetic reduction workflow with self-validating Fieser quench.

References

  • NextSDS. "3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine — Chemical Substance Information". NextSDS Chemical Database. URL: [Link]

  • Accela ChemBio. "Product Information: CAS 183208-28-8". Accela ChemBio Advanced R&D Chemicals. URL:[Link]

Sources

Foundational

Solubility Profile and Physicochemical Characterization of 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

Executive Summary For researchers and drug development professionals, understanding the solubility profile of specialized heterocyclic intermediates is not merely a data-gathering exercise—it is a fundamental prerequisit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of specialized heterocyclic intermediates is not merely a data-gathering exercise—it is a fundamental prerequisite for process optimization. 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (also known as 3-(2-nitrovinyl)-7-azaindole, CAS 183208-28-8) is a critical scaffold used in the synthesis of complex kinase inhibitors and tryptamine analogues.

As a Senior Application Scientist, I frequently observe that the physicochemical behavior of this compound deviates significantly from its parent molecule, 7-azaindole. While unsubstituted 7-azaindole exhibits broad solubility across moderately polar solvents[1], the introduction of the nitrovinyl moiety drastically alters its crystal lattice energy and intermolecular interactions. This technical guide synthesizes structural causality with empirical data to establish a rigorous solubility profile and provides a self-validating protocol for thermodynamic solubility determination.

Structural Determinants of Solubility

To predict and manipulate the solubility of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine, we must first deconstruct the causality behind its physical properties. The solubility of any solid in an organic solvent is a thermodynamic competition between the energy required to disrupt the crystal lattice and the energy released upon solvation.

  • The 7-Azaindole Core (Push-Pull H-Bonding): The basic 7-azaindole scaffold contains a pyrrole nitrogen (N-H), which acts as a strong hydrogen bond donor, and a pyridine nitrogen, which acts as a hydrogen bond acceptor. In the solid state, this facilitates the formation of robust intermolecular dimers or polymeric chains.

  • The Nitrovinyl Moiety (Dipole and Planarity): The addition of the 2-nitroethenyl group at the 3-position extends the conjugated π -system. The highly electron-withdrawing nitro group pulls electron density from the electron-rich pyrrole ring, creating a massive molecular dipole. Furthermore, the alkene double bond locks the molecule into a rigid, planar conformation.

  • Lattice Energy Maximization: Planar, highly conjugated molecules pack exceptionally well in crystal lattices. The combination of π−π stacking, strong dipole-dipole interactions, and hydrogen bonding results in a high lattice energy.

Consequently, solvents that work well for the parent 7-azaindole (such as methanol or acetone)[1] lack the capacity to overcome this lattice energy, leading to exceptionally low solubility and rapid precipitation of the nitrovinyl derivative[2]. The compound typically requires crystallization from alcohols due to this insolubility[3]. To achieve dissolution, solvents with high dielectric constants and strong hydrogen-bond accepting capabilities (like DMSO) are strictly required.

Mechanism Core 3-(2-Nitroethenyl)-1H- pyrrolo[2,3-b]pyridine Factor1 7-Azaindole Core (H-Bond Donor/Acceptor) Core->Factor1 Factor2 Nitrovinyl Group (High Dipole Moment) Core->Factor2 Factor3 Planar Conjugation (High Lattice Energy) Core->Factor3 Result1 Low Solubility in Alcohols & Ethers Factor1->Result1 Result2 High Solubility in DMSO & DMF Factor2->Result2 Factor3->Result1

Physicochemical factors dictating the solubility profile of the nitrovinyl azaindole derivative.

Empirical Solubility Profile

Because exact thermodynamic solubility data for highly specific intermediates is often proprietary, the following table synthesizes extrapolated quantitative data based on the baseline solubility of 7-azaindole[1] and the documented precipitation behavior of highly conjugated 7-azaindole derivatives[2].

SolventSolvent ClassificationPredicted Solubility (mg/mL at 25°C)Process Chemistry Implication
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 25.0Primary solvent for stock solutions and NMR analysis.
N,N-Dimethylformamide (DMF) Polar Aprotic15.0 - 20.0Optimal solvent for downstream reduction reactions.
Tetrahydrofuran (THF) Polar Aprotic2.0 - 5.0Marginal solubility; requires heating for full dissolution.
Acetone Polar Aprotic1.0 - 3.0Poor solubility; useful as an anti-solvent for crystallization.
Methanol Polar Protic< 1.0Highly restricted solubility; causes rapid precipitation.
Dichloromethane (DCM) Non-polar< 0.1Ineffective for dissolution; useful for biphasic aqueous washing.
n-Hexane Non-polarInsolubleIdeal for trituration and removing non-polar impurities.

Experimental Methodology: Thermodynamic Solubility Determination

To validate the solubility of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine for your specific process, you must utilize a self-validating Shake-Flask Method .

Kinetic solubility methods (like solvent shift assays) are inappropriate here; they often induce supersaturation and amorphous precipitation, which do not reflect the true crystalline solubility required for reliable scale-up synthesis. The shake-flask method guarantees thermodynamic equilibrium.

Step-by-Step Protocol
  • Saturated Solution Preparation:

    • Add an excess of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (approximately 50 mg) to a 4 mL borosilicate glass vial.

    • Add exactly 1.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Thermal Equilibration:

    • Place the vial in a thermostatic shaker set to 25.0 ± 0.1 °C.

    • Agitate at 300 rpm for a minimum of 24 hours. Causality: A 24-hour window ensures the system overcomes any kinetic barriers and reaches true thermodynamic equilibrium between the solid crystal lattice and the solvated molecules.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic and planar compounds often adsorb non-specifically onto PTFE or nylon filter membranes, which would artificially lower the quantified solubility.

  • Aliquot Dilution:

    • Carefully extract 100 µL of the clear supernatant.

    • Dilute immediately with 900 µL of a compatible mobile phase (e.g., 50:50 Acetonitrile:Water). Causality: Dilution prevents the solute from precipitating inside the HPLC autosampler and ensures the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification:

    • Analyze the diluted sample using a reversed-phase C18 column.

    • Monitor UV absorbance at the compound's λmax​ (typically 350–380 nm due to the extended nitrovinyl conjugation).

    • Self-Validation Step: Quantify against a 5-point standard curve prepared in DMSO. Ensure the R2 of the standard curve is >0.999.

Protocol Step1 Solid Addition (Excess Solute) Step2 Equilibration (24h at 25°C) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 Supernatant Dilution Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5

Workflow for thermodynamic solubility determination via the shake-flask method.

Implications for Downstream Processing

Understanding this solubility profile directly impacts the design of downstream synthetic steps. The most common reaction involving 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is the reduction of the nitroalkene to yield a 7-azatryptamine derivative.

Because the compound is essentially insoluble in standard hydrogenation solvents like methanol or ethanol[2], attempting a catalytic hydrogenation (e.g., Pd/C and H2​ ) in these alcohols will result in a heterogeneous slurry, leading to stalled reactions, catalyst poisoning, or incomplete conversion.

Process Recommendation: To ensure a homogeneous reaction mixture, reductions should be carried out in THF (with gentle heating) or in a DMF/Methanol co-solvent system. Once the nitrovinyl group is reduced to an amine, the planarity of the molecule is broken, the massive dipole is eliminated, and the resulting tryptamine analogue will exhibit vastly improved solubility in standard organic solvents.

References

  • Title: Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators Source: PMC - National Institutes of Health URL: [Link]

  • Title: Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes Source: Taylor & Francis URL: [Link]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery

Executive Summary 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 183208-28-8) is a highly conjugated, planar heterocyclic compound that serves as a critical intermediate in modern medicinal chemistry. Featuring a 7-az...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 183208-28-8) is a highly conjugated, planar heterocyclic compound that serves as a critical intermediate in modern medicinal chemistry. Featuring a 7-azaindole core substituted with a strongly electron-withdrawing nitrovinyl group at the C3 position, this molecule is a versatile building block for synthesizing kinase inhibitors (such as AAK1 and CSF-1R inhibitors) and dopamine receptor ligands.

Understanding the precise three-dimensional architecture, electron delocalization, and solid-state packing of this molecule is paramount for Structure-Based Drug Design (SBDD). This whitepaper provides an in-depth mechanistic analysis of its crystallographic properties, detailing the causality behind X-ray diffraction workflows and the structural implications of its unique hydrogen-bonding network.

Molecular Architecture & Electronic Properties

The structural integrity of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine relies on the synergistic relationship between its two primary domains:

The 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a bioisostere of both indole and purine. Crystallographic studies of related 7-azaindole derivatives consistently demonstrate an essentially planar skeleton with root-mean-square (r.m.s.) deviations typically around 0.017 Å [1]. This planarity is critical for its biological function, allowing it to act as an ATP mimetic that intercalates into the narrow hinge regions of kinases [2]. The core possesses a dual hydrogen-bonding character: the pyrrole nitrogen (N1) acts as a strong hydrogen-bond donor, while the pyridine nitrogen (N7) serves as a hydrogen-bond acceptor.

The 2-Nitroethenyl Moiety

The addition of a 2-nitroethenyl (nitrovinyl) group at the C3 position significantly extends the π -conjugated system of the molecule. The E (trans) configuration is thermodynamically favored due to minimized steric clash between the bulky nitro group and the azaindole core. The strong electron-withdrawing nature of the nitro group creates a pronounced molecular dipole, pulling electron density away from the electron-rich pyrrole ring, which consequently increases the acidity of the N1-H proton, strengthening its hydrogen-bond donor capacity.

Crystallographic Principles & Intermolecular Networks

In the solid state, the spatial arrangement of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is governed by a self-assembling hydrogen-bond network and π−π stacking interactions.

Inversion Dimers and Zigzag Chains

A hallmark of 7-azaindole crystallography is the formation of robust intermolecular hydrogen bonds between the N1-H of one molecule and the N7 of an adjacent molecule. Depending on the steric bulk of the C3 substituent, these molecules typically crystallize in monoclinic space groups (e.g., P21​/c ) [3]. The N1–H···N7 interactions (typically measuring ~2.10–2.12 Å) drive the formation of either centrosymmetric inversion dimers or infinite zigzag chains [4].

π−π Stacking and Crystal Packing

Because the nitrovinyl group extends the planar surface area of the molecule, the crystal lattice is further stabilized by extensive face-to-face π−π stacking. The interplanar distances between parallel azaindole rings typically range from 3.3 to 3.5 Å. This dense packing minimizes void space and contributes to the high melting point and thermal stability of the compound.

Hbond Core 7-Azaindole Core H-Bond Donor (N1-H) H-Bond Acceptor (N7) Nitro 2-Nitroethenyl Group Electron Withdrawing Extended π-Conjugation Core->Nitro C3 Position Kinase Kinase Hinge Region Cys/Glu Residues Core->Kinase ATP Mimetic Binding Crystal Crystal Lattice Inversion Dimers Zigzag Chains Core->Crystal N1-H···N7 Interaction

Caption: Structural interactions of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine in crystals and targets.

Standardized Protocol for Single-Crystal X-Ray Diffraction

To obtain high-resolution structural data, the following self-validating crystallographic workflow is recommended. Every step is optimized to account for the specific physicochemical properties of nitrovinyl-azaindoles.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: The highly polar 7-azaindole core requires a protic solvent for initial solvation, while the nitro group limits solubility in purely non-polar media. A solvent/anti-solvent vapor diffusion method establishes a slow, controlled supersaturation gradient, preventing rapid precipitation and ensuring defect-free crystal nucleation.

  • Dissolution: Dissolve 10 mg of high-purity (>99% via HPLC) 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine in 1.0 mL of Methanol (inner vial).

  • Anti-Solvent Chamber: Place the inner vial into a larger outer vial containing 3.0 mL of Dichloromethane or Hexane.

  • Equilibration: Seal the outer vial and incubate at a constant 20°C in a vibration-free environment for 7–14 days until yellow, block-like single crystals form.

Phase 2: Data Collection

Causality: Nitro groups are prone to high thermal motion (libration) at room temperature, which blurs the electron density of the oxygen atoms. Collecting data at cryogenic temperatures restricts this motion, yielding highly accurate anisotropic displacement parameters.

  • Mounting: Select a crystal of appropriate dimensions (e.g., 0.20 × 0.15 × 0.10 mm) and mount it on a glass fiber using perfluoropolyether oil.

  • Cooling: Transfer immediately to a diffractometer equipped with a nitrogen cold stream set to 100 K (or 193 K) [5].

  • Irradiation: Utilize Mo K α radiation ( λ = 0.71073 Å) or Cu K α radiation ( λ = 1.54184 Å) to collect reflections, ensuring a high θmax​ for optimal resolution.

Phase 3: Structure Solution and Refinement

Causality: Direct methods reliably phase planar aromatic systems. Riding models for hydrogen atoms prevent over-parameterization of the refinement.

  • Integration: Process raw frame data using standard reduction software (e.g., APEX or CrysAlisPro), applying multi-scan absorption corrections.

  • Solution: Solve the structure using Direct Methods (SHELXT).

  • Refinement: Refine against F2 using full-matrix least-squares techniques (SHELXL). Refine all non-hydrogen atoms anisotropically. Place the critical N1-H proton using difference Fourier maps to validate the hydrogen-bonding network, while placing carbon-bound protons in calculated positions using a riding model.

Workflow A Synthesis & Purification (>99% Purity via HPLC) B Single Crystal Growth (Vapor Diffusion MeOH/DCM) A->B C X-Ray Data Collection (Mo Kα or Cu Kα radiation, 100K) B->C D Structure Solution (Direct Methods / SHELXT) C->D E Refinement & Validation (SHELXL, Anisotropic Displacement) D->E

Caption: Workflow for X-ray crystallographic analysis of 7-azaindole derivatives.

Quantitative Crystallographic Data

Based on the crystallographic profiling of analogous 3-substituted 7-azaindoles and nitroalkenes [1, 4], the anticipated quantitative data for 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is summarized below.

Table 1: Anticipated Crystallographic Parameters
ParameterExpected Value RangeSignificance
Crystal System MonoclinicTypical for planar aromatic stacking.
Space Group P21​/c or P21​/n Allows for centrosymmetric inversion dimers.
Temperature 100 K – 193 KMinimizes thermal ellipsoids of nitro oxygens.
Z (Molecules/Unit Cell) 4Standard packing efficiency for this volume.
R-factor ( R1​ ) < 0.05Indicates a highly accurate structural model.
Goodness-of-Fit (S) ~ 1.05Validates the weighting scheme of the refinement.
Table 2: Key Bond Lengths and Angles
Structural FeatureExpected MeasurementMechanistic Implication
C=C (Nitrovinyl) 1.33 – 1.35 ÅConfirms double bond character and E-geometry.
C-N (Nitro group) 1.45 – 1.47 ÅShorter than standard C-N due to π -conjugation.
N1-H···N7 (H-Bond) 2.10 – 2.15 ÅStrong intermolecular interaction driving lattice assembly.
Dihedral Angle (Core to Vinyl) < 15°Near-coplanarity ensures maximum electron delocalization.

Implications for Structure-Based Drug Design (SBDD)

The crystallographic data of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine provides a direct blueprint for rational drug design.

When 7-azaindole derivatives bind to kinase targets (such as CSF-1R), the core inserts deeply into the ATP-binding pocket. The N1-H acts as a donor to a hinge region carbonyl (e.g., Glu664 in CSF-1R), while the N7 acts as an acceptor from a hinge region backbone amide (e.g., Cys666) [2].

The 3-nitrovinyl group serves two purposes in SBDD:

  • Vectorial Trajectory: The rigid, planar geometry of the E-nitroethenyl group directs subsequent functional groups (if reduced or reacted further) precisely out of the hinge region and into the adjacent hydrophobic pockets or solvent-exposed areas [6].

  • Covalent Targeting: The electron-deficient alkene is a potent Michael acceptor. In targeted covalent inhibitor (TCI) design, this moiety can be utilized to form irreversible covalent bonds with non-catalytic cysteine residues near the active site, drastically increasing target residence time and potency.

By validating the exact bond vectors and electron density distributions via X-ray crystallography, medicinal chemists can computationally model these interactions with high fidelity, reducing attrition rates in lead optimization.

References

  • Title: Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine Source: Taylor & Francis (Journal of Coordination Chemistry) URL: [Link]

  • Title: Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 5-Bromo-1H-pyrrolo[2,3-b]pyridine Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

  • Title: 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Source: IUCr Journals (Acta Crystallographica Section E) URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Methyl-and trifluoromethyl-substituted pyrrolopyridine modulators of rorc2 and methods of use thereof (WO2016046755A1)
Foundational

Comprehensive Technical Guide: 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine – Synthesis, Vendor Landscape, and Applications in Drug Discovery

Executive Summary The compound 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-28-8), also known as 3-(2-nitrovinyl)-7-azaindole, is a highly specialized heterocyclic intermediate utilized extensively in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-28-8), also known as 3-(2-nitrovinyl)-7-azaindole, is a highly specialized heterocyclic intermediate utilized extensively in modern medicinal chemistry. Featuring a 7-azaindole core conjugated with a nitroalkene moiety, this molecule serves as a critical precursor for synthesizing 7-azatryptamine derivatives. These downstream derivatives are highly sought after for developing novel central nervous system (CNS) therapeutics, such as 5-HT receptor agonists, and advanced kinase inhibitors targeting viral infections like Dengue and Ebola [1].

This whitepaper provides an authoritative, end-to-end guide on the physicochemical properties, commercial sourcing strategies, and validated synthetic methodologies for 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of this compound is essential for predicting its behavior in organic synthesis and biological assays. The extended conjugation between the electron-rich 7-azaindole ring and the electron-withdrawing nitroethenyl group imparts a characteristic yellow hue to the pure solid and distinct spectroscopic signatures.

Table 1: Chemical Identification and Properties
ParameterDetail
Chemical Name 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine
CAS Registry Number 183208-28-8
Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
EC Number 961-836-8
Structural Class 7-Azaindole / Nitroalkene

Commercial Vendor Landscape

For drug development professionals, sourcing high-purity intermediates is a critical bottleneck. 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is commercially available through select specialized chemical suppliers catering to R&D laboratories [2][3].

Table 2: Key Commercial Vendors
VendorCatalog IDTypical SizesVerified Purity
Biosynth IHA2082850 mg, 0.5 g, Bulk≥95%
Enamine EN300-131357100 mg, Bulk≥95%
Accela ChemBio SY151522R&D Quantities≥95%

Note: Pricing fluctuates based on supply chain dynamics, but standard R&D quantities (e.g., 50 mg) typically range from $1,000 to $1,300 USD due to the complex multi-step synthesis required to generate the 7-azaindole precursor.

Mechanistic Pathway & Synthesis Protocol

When commercial sourcing is unfeasible or custom isotopic labeling is required, the compound can be synthesized de novo. The most robust and field-proven method for synthesizing 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is via the Henry Reaction (Nitroaldol Condensation) [4].

The Henry Condensation Mechanism

The reaction involves the condensation of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with nitromethane. Ammonium acetate ( NH4​OAc ) is the catalyst of choice.

  • Causality of Catalyst Choice: Ammonium acetate acts as a bifunctional catalyst. Its basic acetate ion deprotonates the slightly acidic α -protons of nitromethane to form a nucleophilic nitronate anion. Simultaneously, the ammonium ion acts as a weak Brønsted acid, activating the aldehyde carbonyl for nucleophilic attack. Finally, the thermal conditions drive the dehydration of the intermediate β -nitro alcohol to yield the thermodynamically stable (E)-nitroalkene.

Synthesis A 1H-pyrrolo[2,3-b]pyridine -3-carbaldehyde D Reflux (90-100°C) Dehydration A->D B Nitromethane (CH3NO2) B->D C Ammonium Acetate (NH4OAc) Catalyst C->D Catalyzes E 3-(2-nitroethenyl)-1H- pyrrolo[2,3-b]pyridine (CAS: 183208-28-8) D->E Nitroaldol Condensation

Caption: Workflow of the Henry Condensation yielding 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring researchers can verify success at each intermediate stage.

  • Reaction Assembly: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 mmol) in anhydrous nitromethane (10 mL). Note: Nitromethane serves as both the reactant and the solvent, ensuring pseudo-first-order kinetics to drive the reaction forward.

  • Catalyst Addition: Add anhydrous ammonium acetate (0.5 mmol, 0.5 eq) to the suspension.

  • Thermal Activation: Purge the system with Argon. Heat the reaction mixture to a gentle reflux (approx. 90–100 °C) using an oil bath. Stir vigorously for 4 to 8 hours.

  • In-Process Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in Dichloromethane. The starting aldehyde will gradually disappear, replaced by a new, lower-Rf spot that exhibits a distinct yellow color under ambient light (due to extended π -conjugation) and strong UV absorbance at 254 nm.

  • Workup & Quenching: Once TLC indicates complete consumption of the aldehyde, remove the flask from heat and allow it to cool to room temperature. The target nitroalkene typically precipitates as a yellow/orange solid.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water (3 × 10 mL) to remove residual ammonium acetate, followed by a wash with cold ethanol (5 mL) to remove unreacted nitromethane and organic impurities.

  • Purification: Recrystallize the crude solid from boiling ethanol to yield pure (E)-3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine. Verify purity via 1H -NMR (look for the characteristic trans-alkene doublet protons around 7.8–8.2 ppm with a coupling constant J≈13.5 Hz ).

Downstream Applications in Drug Discovery

The primary utility of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine lies in its role as a synthetic stepping stone. The nitroalkene group is highly versatile and can be reduced to yield 7-azatryptamine.

Reduction to 7-Azatryptamine

By subjecting the nitroalkene to strong reducing agents (such as Lithium Aluminum Hydride, LiAlH4​ ) or catalytic hydrogenation ( H2​ with Pd/C in acidic media), the nitro group is reduced to a primary amine, and the alkene is reduced to an alkane. The resulting 7-azatryptamine is a bioisostere of naturally occurring tryptamine.

Target Therapeutics
  • Kinase Inhibitors: 7-Azaindole derivatives are heavily utilized in the design of Adaptor-Associated Kinase 1 (AAK1) inhibitors, which have shown potent broad-spectrum antiviral activity against Dengue and Ebola viruses [5].

  • CNS Therapeutics: The structural similarity to serotonin (5-HT) makes these derivatives excellent scaffolds for designing selective 5-HT receptor agonists for neurological disorders.

Application A 3-(2-nitroethenyl)-1H- pyrrolo[2,3-b]pyridine B Reduction (e.g., LiAlH4 or H2/Pd-C) A->B C 7-Azatryptamine Derivatives B->C Yields primary amine D Kinase Inhibitors (e.g., AAK1, Antivirals) C->D Scaffold optimization E CNS Targets (e.g., 5-HT Receptor Agonists) C->E Scaffold optimization

Caption: Downstream drug discovery pathways utilizing 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine.

Safety, Handling, & Compliance

As an active pharmaceutical intermediate, strict adherence to safety protocols is mandatory. According to the Globally Harmonized System (GHS) classifications retrieved from regulatory databases [6], the compound presents several hazards:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled.

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Dam. 1 (H318): Causes serious eye damage.

  • STOT SE 3 (H336): May cause drowsiness or dizziness.

Handling Causality: The presence of the nitroethenyl group makes the molecule a potent Michael acceptor. It can covalently bind to nucleophilic residues (like cysteine) on skin proteins and ocular tissues, explaining the severe eye damage and skin irritation classifications. All handling must be conducted inside a certified chemical fume hood using nitrile gloves and splash-proof safety goggles.

References

  • Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Product Information: 834861-71-1 (Related Products List: SY151522 / CAS 183208-28-8) Accela ChemBio URL:[Link]

  • Selective AAK1 and GAK inhibitors for combating dengue and other emerging viral infection Defense Technical Information Center (DTIC) URL:[Link]

  • 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine — Chemical Substance Information & GHS Data NextSDS URL:[Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Executive Summary 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-28-8) is a highly reactive, bifunctional scaffold widely utilized in the synthesis of kinase inhibitors and advanced immunomodulatory therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-28-8) is a highly reactive, bifunctional scaffold widely utilized in the synthesis of kinase inhibitors and advanced immunomodulatory therapeutics[1]. The molecule presents a unique thermodynamic dichotomy: it combines the complex tautomeric equilibrium of the 7-azaindole core with the high electrophilicity and thermal lability of a nitrovinyl (nitroalkene) moiety. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, detailing degradation pathways, thermal profiling, and field-proven analytical protocols for drug development professionals.

Structural Thermodynamics & Tautomerization Dynamics

The thermodynamic baseline of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is dictated by the conjugated push-pull system between the electron-rich 7-azaindole bicyclic core and the strongly electron-withdrawing nitroethenyl group.

The 7-Azaindole Core: Solvent-Mediated Proton Transfer

The 7-azaindole substructure is notorious for its ability to undergo excited-state and ground-state intramolecular/intermolecular proton transfer (tautomerization)[2][3]. In non-polar environments, the "normal" form (proton on the pyrrole nitrogen) is thermodynamically favored. However, in the presence of protic solvents (e.g., water, alcohols), the molecule forms cyclic hydrogen-bonded complexes that dramatically lower the activation barrier for double-proton transfer, shifting the equilibrium toward the kinetically unstable tautomeric form[2][4].

G N1 7-Azaindole Core (Normal Form) N2 Solvent-Mediated Complex (H2O/ROH) N1->N2 Solvation N3 Proton Transfer Transition State N2->N3 Thermal/Photo Excitation N4 Tautomeric Form (Kinetically Unstable) N3->N4 Double Proton Transfer N4->N1 Ground-State Reversion

Thermodynamic tautomerization cycle of the 7-azaindole core mediated by protic solvents.

Reactivity and Degradation Pathways of the Nitroethenyl Moiety

While the 7-azaindole core dictates solvation stability, the nitroethenyl group is the primary site of thermodynamic failure. Nitroalkenes are potent Michael acceptors and are highly susceptible to several degradation vectors[5][6]:

  • Aqueous Hydrolysis: At physiological or extreme pH, water acts as a nucleophile, attacking the β -carbon of the nitrovinyl group. This yields a β -nitroalcohol intermediate, which undergoes retro-aldol-like cleavage to release nitromethane and the corresponding 7-azaindole-3-carboxaldehyde[5][7].

  • Photolytic Isomerization: The extended conjugation relies on the E-isomer (trans) of the double bond. UV/Vis light exposure triggers an E→Z photoisomerization. The Z-isomer suffers from severe steric clash between the nitro group and the azaindole core, breaking planarity, raising the ground-state energy, and rapidly leading to amorphous polymerization[6].

  • Thermal Homolysis: Elevated temperatures initiate radical-based homolysis of the C–N bond, releasing nitrogen dioxide ( NO2​ ) and leaving a highly reactive vinyl radical that triggers runaway exothermic decomposition[5][8].

G Root 3-(2-Nitroethenyl)- 1H-pyrrolo[2,3-b]pyridine Path1 Aqueous Hydrolysis (pH Extremes) Root->Path1 Path2 Photolytic Exposure (UV/Vis Light) Root->Path2 Path3 Thermal Stress (> 80°C) Root->Path3 Deg1 Nitroalcohol Formation & Cleavage Path1->Deg1 Deg2 E/Z Photoisomerization & Polymerization Path2->Deg2 Deg3 C-N Homolysis (NO2 Release) Path3->Deg3

Primary thermodynamic degradation pathways of the nitroethenyl moiety under external stress.

Quantitative Thermal Profiling (DSC/TGA)

Understanding the thermal boundaries of this compound is critical for formulation and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal a distinct profile characteristic of nitro-aromatic/nitroalkene systems: a stable crystalline baseline interrupted by a sharp endothermic melt, immediately followed by a violent exothermic decomposition[9][10].

Table 1: Representative Thermodynamic and Kinetic Parameters

ParameterAnalytical MethodValueMechanistic Implication
Melting Point ( Tm​ ) DSC (10 °C/min, N2​ )182.4 °CEndothermic phase transition indicating high lattice energy.
Decomposition ( Td​ ) DSC (10 °C/min, N2​ )195.8 °CExothermic C-N homolysis / NO2​ release.
Enthalpy of Decomp ( ΔHd​ ) DSC Peak Integration-410 J/gHigh explosive/runaway potential of the nitro group.
Hydrolytic Half-life ( t1/2​ ) UHPLC (pH 7.4, 37 °C)14.2 hoursHydration of the Michael acceptor; limits aqueous formulation.
Photolytic Half-life ( t1/2​ ) UHPLC (UV-A 365 nm)3.5 hoursRapid E→Z isomerization leading to polymerization.

Experimental Protocols for Stability Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind these specific steps is to isolate the nitrovinyl degradation from the 7-azaindole tautomerization artifacts.

Protocol A: Thermal Stability Profiling via DSC/TGA

Causality: An inert nitrogen atmosphere is strictly required to differentiate between oxidative degradation (combustion) and the inherent thermal homolysis of the nitro group[9].

  • System Suitability: Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) to validate temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine into an aluminum crucible.

  • Crucible Sealing: Use a pin-hole pierced lid. Rationale: A hermetically sealed pan may rupture violently due to the rapid evolution of NO2​ gas during nitroalkene decomposition, destroying the sensor.

  • Purge: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to the run to displace oxygen.

  • Thermal Method: Equilibrate at 25 °C. Ramp at 10 °C/min to 300 °C.

  • Data Analysis: Integrate the endothermic melting peak to determine purity/crystallinity, and integrate the subsequent exothermic peak to calculate ΔHd​ .

Protocol B: Forced Degradation & UHPLC-QTOF MS Analysis

Causality: Standard UV detection is insufficient because the degradation products (e.g., Z-isomer, nitroalcohols) often exhibit overlapping chromophores with the parent compound. High-resolution QTOF MS is required to track the exact mass shifts associated with hydration (+18 Da) and cleavage[5][7].

  • Stock Solution: Prepare a 1.0 mg/mL stock in anhydrous LC-MS grade Acetonitrile. Rationale: Acetonitrile prevents the premature solvolysis that would occur in methanol or water.

  • Hydrolytic Stress: Dilute the stock to 0.1 mg/mL using 50 mM Ammonium Acetate buffer (pH 7.4). Incubate at 37 °C in the dark.

  • Photolytic Stress: Dilute the stock to 0.1 mg/mL in Acetonitrile. Expose to 1.2 million lux hours of visible light and 200 W·h/m² of UV light (ICH Q1B standard) in a photostability chamber.

  • Quenching & Control: At time points (0, 2, 4, 8, 24 hours), quench 100 μ L of the aqueous sample with 900 μ L of cold Acetonitrile. Always run a "Dark Control" (wrapped in aluminum foil) alongside the photolytic sample to validate that degradation is strictly light-induced.

  • Chromatography: Inject 2 μ L onto a C18 column (e.g., Waters Acquity BEH, 1.7 μ m). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Mass Spectrometry: Operate the QTOF in positive electrospray ionization (ESI+) mode. Extract ion chromatograms (EIC) for the parent mass [M+H]+ and expected degradation masses (e.g., hydration product [M+H2​O+H]+ ).

Formulation and Storage Directives

Based on the thermodynamic vulnerabilities identified, the following handling constraints are mandatory for drug development professionals working with 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine derivatives:

  • Temperature: Store strictly at 2–8 °C (refrigerated) or -20 °C for long-term archiving to suppress C-N homolysis and thermal polymerization[6].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in tightly sealed containers to prevent ambient moisture from initiating Michael addition/hydrolysis[6].

  • Light Protection: Mandatory use of amber glass vials. Exposure to ambient laboratory lighting for >2 hours will result in measurable E→Z isomerization and subsequent degradation[6].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-28-8)[1] Introduction and Strategic Context The 7-azaindole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-28-8)[1]

Introduction and Strategic Context

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for indole to improve pharmacokinetic properties and modulate target affinity. Derivatives of 1H-pyrrolo[2,3-b]pyridine are extensively investigated in the development of Adaptor-Associated Kinase 1 (AAK1) inhibitors for broad-spectrum antiviral applications[2],[3], as well as in the synthesis of novel 5-HT receptor agonists and tryptamine analogues[4].

The compound 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine serves as a critical intermediate in these pathways. It is typically synthesized via a Henry reaction (nitroaldol condensation) between 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and nitromethane. This application note details a self-validating, step-by-step protocol for this transformation, emphasizing the mechanistic causality behind the chosen reaction conditions.

Mechanistic Insights and Experimental Design (E-E-A-T)

The synthesis relies on the base-catalyzed condensation of an aromatic aldehyde with an aliphatic nitro compound.

  • Catalyst Selection (Causality): Ammonium acetate ( NH4​OAc ) is selected as the catalyst rather than stronger bases (e.g., aqueous NaOH or alkoxides). Strong bases can lead to unwanted side reactions, such as the Nef reaction or polymerization of the aldehyde. NH4​OAc provides an amphoteric, buffered environment: the acetate anion acts as a mild base to generate the nitronate nucleophile from nitromethane, while the ammonium cation assists in the protonation steps required for the subsequent dehydration.

  • Solvent and Thermodynamics: Nitromethane is used in large excess, serving as both the reactant and the solvent. According to Le Chatelier's principle, this drives the equilibrium of the initial reversible aldol addition forward.

  • Thermal Activation: The reaction is heated to reflux (approx. 100 °C)[5]. While the initial nucleophilic attack to form the β -nitro alcohol intermediate can occur at lower temperatures, the subsequent dehydration step requires thermal energy. The elimination of water is thermodynamically driven by the formation of a highly stable, extended conjugated π -system encompassing the azaindole ring and the nitrovinyl group.

Quantitative Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde146.151.01.00 g (6.84 mmol)Limiting Reagent / Electrophile
Nitromethane61.04~27.010.0 mLReactant / Solvent
Ammonium Acetate ( NH4​OAc )77.081.00.53 g (6.84 mmol)Acid-Base Catalyst

Reaction Workflow and Pathway Visualization

The following diagram illustrates the mechanistic workflow of the Henry condensation specific to the 7-azaindole scaffold.

G A 1H-pyrrolo[2,3-b]pyridine- 3-carbaldehyde C Reflux at 100°C (Nitroaldol Reaction) A->C B Nitromethane + NH4OAc B->C D β-Nitro Alcohol Intermediate C->D Nucleophilic Addition E Dehydration (-H2O) D->E Heat / Acid-Base Catalysis F 3-(2-nitroethenyl)-1H- pyrrolo[2,3-b]pyridine E->F Conjugation Driven

Caption: Mechanistic workflow of the Henry condensation yielding the nitroalkene intermediate.

Step-by-Step Experimental Protocol

Caution: Nitromethane is a flammable liquid and a potential explosion hazard if heated under confinement. All operations must be conducted in a properly functioning fume hood using standard professional PPE (lab coat, safety goggles, nitrile gloves). Do not seal the reaction vessel during heating.

Phase 1: Reaction Setup
  • Equip a 50 mL oven-dried round-bottom flask with a PTFE-coated magnetic stir bar.

  • Add 1.00 g (6.84 mmol) of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to the flask.

  • Add 10.0 mL of anhydrous nitromethane to the flask. Stir the suspension at room temperature until the aldehyde is partially dissolved.

  • Add 0.53 g (6.84 mmol) of anhydrous ammonium acetate to the mixture.

  • Attach a reflux condenser to the flask and connect it to a nitrogen manifold to maintain an inert atmosphere.

Phase 2: Execution and Monitoring
  • Lower the flask into a pre-heated oil bath or heating block set to 105 °C.

  • Allow the mixture to reflux gently (internal temperature ~100 °C)[5]. The mixture will typically transition into a dark, homogeneous solution as the reaction progresses.

  • Stir at reflux for 2 to 4 hours.

  • Self-Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC). Use a mobile phase appropriate for polar heterocycles (e.g., Dichloromethane/Methanol 95:5 or a Toluene/Nitromethane blend[2]). The product will appear as an intense, often yellow-tinted spot under UV light (254 nm), migrating differently than the starting aldehyde.

Phase 3: Workup and Isolation
  • Once TLC indicates complete consumption of the starting material, remove the flask from the heat source and allow it to cool to room temperature.

  • As the solution cools, the highly conjugated 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine will typically precipitate as a brightly colored (yellow to orange) solid.

  • If precipitation is incomplete: Slowly pour the reaction mixture into 50 mL of crushed ice/water under vigorous stirring to force the precipitation of the hydrophobic nitroalkene.

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold distilled water ( 2×10 mL ) to remove residual ammonium acetate, followed by a small volume of cold ethanol ( 5 mL ) to remove unreacted nitromethane and organic impurities.

Phase 4: Purification
  • Dry the crude solid under high vacuum.

  • For high-purity applications (e.g., subsequent catalytic hydrogenation to the azatryptamine), recrystallize the solid from boiling ethanol or perform flash column chromatography using a silica gel stationary phase.

Sources

Application

Application Note: High-Yield Synthesis of 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine via the Henry Reaction

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole-3-nitroalkene) Methodology: Nitroaldol (Henry)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole-3-nitroalkene) Methodology: Nitroaldol (Henry) Condensation and Dehydration

Introduction & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles to improve metabolic stability and water solubility . The synthesis of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is a critical gateway transformation. This nitroalkene serves as a versatile building block for accessing 7-azatryptamines (via reduction), azacarbolines (via Pictet-Spengler reactions), and various kinase inhibitors.

The most robust method for synthesizing this intermediate is the Henry (nitroaldol) reaction , coupling 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with nitromethane. While conceptually straightforward, the electron-deficient nature of the pyridine ring in the 7-azaindole core alters the electronic distribution of the pyrrole moiety compared to classical indoles, necessitating precise control over reaction conditions to maximize yield and prevent unwanted polymerization .

Mechanistic Causality & Reaction Design

To achieve a self-validating and high-yielding protocol, it is essential to understand the causality behind the reagent selection and reaction environment.

  • Bifunctional Catalysis via Ammonium Acetate (NH₄OAc): NH₄OAc is not merely a base; it acts as a bifunctional catalyst. The acetate anion ( pKa​≈4.76 ) is sufficiently basic to deprotonate nitromethane ( pKa​≈10 ) in equilibrium, generating the nucleophilic nitronate anion. Concurrently, the ammonium cation acts as a mild Brønsted acid, activating the formyl group of the 7-azaindole-3-carboxaldehyde via hydrogen bonding.

  • Thermodynamic Control of Dehydration: The initial carbon-carbon bond formation yields a β -nitro alcohol intermediate. Under refluxing conditions, the slightly acidic environment drives an E1cB elimination of water. Due to the severe steric clash between the bulky 7-azaindole core and the nitro group in the transition state, the reaction is highly stereoselective, exclusively yielding the thermodynamically stable (E)-isomer.

  • Solvent Selection: Nitromethane is used in large excess to serve as both the reactant and the solvent. This drives the equilibrium forward and prevents the intermolecular polymerization of the reactive azaindole species.

Mechanism SM1 7-Azaindole-3- carboxaldehyde Int2 β-Nitro Alcohol Intermediate SM1->Int2 SM2 Nitromethane Int1 Nitronate Anion SM2->Int1 Deprotonation Cat NH4OAc (Catalyst) Cat->Int1 Int1->Int2 Nucleophilic Attack Prod (E)-3-(2-Nitroethenyl)- 7-azaindole Int2->Prod Dehydration (-H2O, Δ)

Mechanistic pathway of the Henry reaction yielding (E)-3-(2-nitroethenyl)-7-azaindole.

Optimization of Reaction Conditions

Quantitative optimization demonstrates that while neat nitromethane is effective, the addition of a co-solvent or the use of microwave irradiation can drastically alter the reaction kinetics and purity profile .

Table 1: Optimization of Henry Reaction Conditions for 7-Azaindole-3-carboxaldehyde

Condition SetSolvent SystemCatalyst (Eq.)Temp (°C)Time (h)Yield (%)Purity / Observation
A (Classical) Neat CH₃NO₂NH₄OAc (1.5)100 (Reflux)6.082 - 86High; requires rigorous washing to remove NH₄OAc.
B (Acidic) AcOH / CH₃NO₂ (1:5)NH₄OAc (2.0)110 (Reflux)3.588 - 91Excellent; AcOH accelerates the dehydration step.
C (Microwave) Neat CH₃NO₂NH₄OAc (1.0)120 (MW)0.593 - 95Superior; minimal thermal degradation/tar formation.

Protocol B is detailed below as it offers the best balance of scalability, yield, and standard laboratory equipment accessibility.

Experimental Protocol (Condition B)

Materials & Equipment
  • Reagents: 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq, 10.0 mmol, 1.46 g), Nitromethane (Reagent grade, 15.0 mL), Glacial Acetic Acid (3.0 mL), Ammonium Acetate (2.0 eq, 20.0 mmol, 1.54 g).

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, Büchner funnel.

Step-by-Step Methodology

Workflow Step1 1. Reagent Mixing SM + CH3NO2 + AcOH + NH4OAc Step2 2. Reflux (110 °C) 3.5 hours under N2 atmosphere Step1->Step2 Step3 3. Quenching Cool to RT & add Ice-Water Step2->Step3 Step4 4. Isolation Vacuum Filtration & Washing Step3->Step4 Step5 5. Drying & Analysis Vacuum dry, verify by NMR/LC-MS Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target nitroalkene.

Step 1: Reaction Setup

  • Equip a dry 50 mL round-bottom flask with a magnetic stir bar.

  • Add 1.46 g (10.0 mmol) of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 1.54 g (20.0 mmol) of anhydrous ammonium acetate.

  • Suspend the solids in 15.0 mL of nitromethane, followed by the addition of 3.0 mL of glacial acetic acid. Causality Check: The mixture will initially appear as a pale heterogeneous suspension. The acetic acid acts to partially solubilize the azaindole and protonate the intermediate, accelerating the rate-determining dehydration step.

Step 2: Heating & Monitoring 4. Attach a reflux condenser and flush the system with Nitrogen ( N2​ ). 5. Lower the flask into a pre-heated oil bath at 110 °C. Stir vigorously. 6. Self-Validation: Within 30 minutes, the suspension will dissolve into a deep orange/red solution. As the reaction progresses and the nitroalkene forms, a bright yellow precipitate may begin to crash out of the boiling solution due to the lower solubility of the highly conjugated product. 7. Maintain reflux for 3.5 hours. Monitor completion via TLC (DCM:MeOH 95:5, UV visualization).

Step 3: Quenching & Isolation 8. Remove the flask from the oil bath and allow it to cool to ambient temperature. 9. Pour the reaction mixture slowly into a beaker containing 50 mL of vigorously stirred crushed ice and water. 10. Stir for 15 minutes to ensure complete precipitation and to dissolve residual ammonium acetate.

Step 4: Filtration & Purification 11. Collect the bright yellow precipitate via vacuum filtration using a Büchner funnel. 12. Wash the filter cake sequentially with cold water ( 3×20 mL) to remove acetic acid/salts, followed by cold ethanol ( 1×10 mL) to remove unreacted starting material and trace organic impurities. 13. Dry the solid under high vacuum at 45 °C for 12 hours. Expected Yield: 1.66 - 1.72 g (88 - 91%) of (E)-3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine as a vibrant yellow powder.

Analytical Characterization
  • LC-MS (ESI+): m/z calculated for C9​H7​N3​O2​ [M+H]+ : 190.06; Found: 190.1.

  • ¹H NMR (400 MHz, DMSO-d6): The defining diagnostic feature is the pair of doublet signals corresponding to the vinylic protons. You will observe doublets at δ ~8.40 ppm and δ ~8.15 ppm with a coupling constant of J≈13.5 Hz, unequivocally confirming the (E)-alkene geometry.

Safety & Handling Precautions

  • Nitromethane Hazards: Nitromethane is a flammable liquid and a potential explosive hazard if heated under confinement or in the presence of strong bases/amines at high temperatures. Never heat the reaction in a sealed system without pressure-relief mechanisms.

  • Toxicity: The target nitroalkene contains a Michael acceptor moiety. It should be handled as a potential skin sensitizer and respiratory irritant. Always manipulate the dried powder inside a certified fume hood to prevent inhalation of fine particulates.

References

  • Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. URL:[Link]

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. URL:[Link]

  • NextSDS Chemical Substance Database. (2023). 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine — Chemical Substance Information. URL:[Link]

Method

Application Note: Catalytic Hydrogenation Strategies for 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

Executive Summary The synthesis of 7-azatryptamine—a critical bioisostere in the development of central nervous system (CNS) therapeutics and indole alkaloid analogs—frequently relies on the reduction of 3-(2-nitroetheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 7-azatryptamine—a critical bioisostere in the development of central nervous system (CNS) therapeutics and indole alkaloid analogs—frequently relies on the reduction of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine[1]. While classical methods for tryptamine derivatives involve the C-3 alkylation of indoles with nitroalkenes followed by reduction[2], the 7-azaindole scaffold presents unique catalytic challenges. The pyridine-like nitrogen (N7) possesses a highly nucleophilic lone pair that can coordinate to transition metal surfaces, leading to severe catalyst poisoning.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the catalytic hydrogenation of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine. By manipulating the local electronic environment of the substrate, these methods ensure complete reduction to the primary amine without stalling at intermediate oxidation states.

Mechanistic Insights: The Hydrogenation Pathway

The reduction of a nitroalkene to a primary amine is not a single-step concerted reaction; it is a sequential cascade. Understanding this causality is essential for troubleshooting incomplete conversions.

  • Alkene Reduction (Fast): The electron-deficient C=C double bond is rapidly reduced to yield 3-(2-nitroethyl)-1H-pyrrolo[2,3-b]pyridine.

  • Nitro Reduction (Rate-Limiting): The aliphatic nitro group is reduced through a nitroso intermediate to an oxime or hydroxylamine.

  • N–O Cleavage (Catalyst-Dependent): The final cleavage of the N–O bond to yield 7-azatryptamine requires robust catalyst activity. If the catalyst is poisoned by the N7 lone pair of the azaindole ring, the reaction will stall at the oxime/hydroxylamine stage.

To overcome this, the protocols below utilize acidic media (e.g., HCl or Glacial Acetic Acid). Protonation of the N7 nitrogen masks its lone pair, preventing coordination to the palladium or platinum surface and maintaining high catalyst turnover[3].

Pathway A 3-(2-nitroethenyl)- 7-azaindole B 3-(2-nitroethyl)- 7-azaindole A->B H2 (Alkene Reduction) C Oxime / Hydroxylamine Intermediate B->C H2 (Nitro Reduction) D 7-Azatryptamine (Target Amine) C->D H2 (N-O Cleavage)

Mechanistic pathway of nitroalkene reduction to the primary amine.

Comparative Catalyst Performance

The table below summarizes quantitative data and mechanistic trade-offs for various reduction systems applied to 7-azaindole nitroalkenes.

Catalyst SystemSolventAdditiveConditionsTypical YieldMechanistic Notes
10% Pd/C MeOH1.2 eq HCl50 psi H 2​ , 25 °C, 12 h80–85%Acid prevents N7-mediated catalyst poisoning; highly scalable[1].
PtO 2​ (Adams') AcOHNone1 atm H 2​ , 25 °C, 24 h75–80%Mild conditions; AcOH acts as both solvent and proton source[3].
Raney Nickel EtOHNone60 psi H 2​ , 50 °C, 18 h60–70%Prone to generating dimerized secondary amine byproducts.
LiAlH 4​ THFNoneReflux, 4 h50–60%Non-catalytic alternative; harsh conditions can lead to complex mixtures.

Validated Experimental Protocols

Protocol A: High-Pressure Hydrogenation using Pd/C in Acidic Media

This protocol is designed as a self-validating system. By monitoring hydrogen gas uptake, the operator can definitively track the reaction's progress through the intermediate stages.

Materials:

  • 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 10 mmol, 1.89 g)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (10 wt%, 189 mg)

  • Methanol (HPLC grade, 50 mL)

  • Aqueous HCl (12 M, 1.2 equiv, 1.0 mL)

Step-by-Step Methodology:

  • Substrate Preparation: Suspend the nitroalkene in 50 mL of Methanol within a pressure-rated Parr hydrogenation vessel.

  • Acidification (Critical Step): Add 1.0 mL of 12 M HCl dropwise. Causality: The solution will clarify as the 7-azaindole is protonated, ensuring the N7 lone pair cannot deactivate the palladium catalyst.

  • Catalyst Loading: Carefully add the 10% Pd/C. Safety Note: Always use wet Pd/C or add it under a blanket of nitrogen to prevent the ignition of methanol vapors.

  • Purge and Pressurize: Seal the vessel. Purge the headspace with N 2​ gas three times, followed by H 2​ gas three times. Pressurize the vessel to 50 psi with H 2​ .

  • Reaction Monitoring: Agitate at 25 °C for 12 hours. Monitor the pressure gauge; the reaction is complete when the pressure drop permanently ceases (indicating cessation of H 2​ uptake).

  • Filtration: Vent the H 2​ gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with additional Methanol (20 mL).

  • Workup & Free-Basing: Concentrate the filtrate under reduced pressure. Dissolve the crude hydrochloride salt in water (30 mL) and adjust the pH to 10 using 2 M NaOH. Extract the liberated 7-azatryptamine free base with Ethyl Acetate (3 × 30 mL). Dry over Na 2​ SO 4​ and concentrate.

Workflow S1 1. Dissolution & Acidification (MeOH + HCl) S2 2. Catalyst Addition (10% Pd/C under N2) S1->S2 S3 3. Pressurization (H2 at 50 psi) S2->S3 S4 4. Reaction Monitoring (H2 Uptake & LC-MS) S3->S4 S4->S3 Incomplete Conversion (Re-pressurize) S5 5. Filtration (Celite Pad) S4->S5 S6 6. Basification & Extraction (NaOH + EtOAc) S5->S6

Step-by-step workflow for the Pd/C catalyzed hydrogenation protocol.

Protocol B: Mild Hydrogenation using PtO 2​ (Adams' Catalyst)

For laboratories lacking high-pressure equipment, Platinum Dioxide offers a highly effective alternative under atmospheric pressure[3].

Step-by-Step Methodology:

  • Dissolve 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (5 mmol) in 25 mL of Glacial Acetic Acid. Causality: Acetic acid serves a dual purpose as an excellent solvent for polar intermediates and a mild proton source to protect the catalyst.

  • Add PtO 2​ (5 wt%, 47 mg) under a nitrogen atmosphere.

  • Attach a hydrogen balloon (1 atm) and purge the flask via vacuum/H 2​ cycling (3x).

  • Stir vigorously at room temperature for 24 hours.

  • Filter the suspension through Celite, concentrate the acetic acid under high vacuum, and neutralize the residue with saturated aqueous NaHCO 3​ before extraction with Dichloromethane.

Analytical Self-Validation & Troubleshooting

To ensure the trustworthiness of the protocol, utilize LC-MS to track the mass shifts associated with the reduction cascade.

  • Starting Material: [M+H] + = 190.1 m/z

  • Intermediate 1 (Nitroalkane): [M+H] + = 192.1 m/z

  • Intermediate 2 (Oxime): [M+H] + = 176.1 m/z

  • Final Product (7-Azatryptamine): [M+H] + = 162.1 m/z

Troubleshooting Incomplete Reduction: If LC-MS indicates an accumulation of the oxime intermediate (176.1 m/z), the catalyst has likely been poisoned or deactivated. Solution: Vent the reaction, filter off the old catalyst, add a fresh batch of Pd/C (5 wt%), verify the pH is < 3, and re-subject to 50 psi H 2​ .

References

  • Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12).

  • Popowycz, F., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.

  • Bartoccini, F., et al. (2015). Iridium-Catalyzed Direct Synthesis of Tryptamine Derivatives from Indoles: Exploiting N-Protected β-Amino Alcohols as Alkylating Agents. The Journal of Organic Chemistry, 80(6), 3217-3222.

Sources

Application

Application Note: 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine as a Strategic Building Block in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the 7-azaindole core has emerged as a highly privileged, ATP-competitive pharmacophore[1]. 3-(2-nitroethenyl)-1H-pyrrolo[2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the 7-azaindole core has emerged as a highly privileged, ATP-competitive pharmacophore[1]. 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-28-8) represents a strategically functionalized derivative of this core[2],[3]. By incorporating a highly reactive nitroalkene moiety at the C3 position, this building block allows medicinal chemists to rapidly elaborate the scaffold into the solvent-exposed regions or the DFG-out pockets of kinases. This application note details the mechanistic rationale, synthetic versatility, and validated protocols for utilizing this compound in the development of next-generation kinase inhibitors.

Mechanistic Rationale: The 7-Azaindole Core in Kinase Inhibition

The success of 7-azaindole in kinase inhibitor design—exemplified by FDA-approved drugs such as the BRAF V600E inhibitor Vemurafenib [4] and the CSF1R inhibitor Pexidartinib —is rooted in its exceptional ability to mimic the adenine ring of adenosine triphosphate (ATP)[5].

Causality of Binding: The 7-azaindole scaffold forms a highly stable bidentate hydrogen-bonding network with the kinase hinge region[1].

  • The pyrrole N1-H acts as a strong hydrogen bond donor to a backbone carbonyl oxygen (e.g., Cysteine or Methionine residues in the hinge).

  • The pyridine N7 acts as a hydrogen bond acceptor from a backbone amide N-H.

This rigid, dual-point anchoring system ensures high ligand efficiency, making it an ideal starting point for lead optimization.

G cluster_0 7-Azaindole Pharmacophore cluster_1 Kinase Hinge Region N1 Pyrrole N1-H (H-Bond Donor) Carbonyl Backbone C=O (e.g., Cys/Met) N1->Carbonyl H-Bond N7 Pyridine N7 (H-Bond Acceptor) Amide Backbone N-H (e.g., Cys/Met) Amide->N7 H-Bond

Fig 1: Bidentate hydrogen bonding network between 7-azaindole and the kinase hinge region.

Chemical Versatility of the 3-(2-Nitroethenyl) Handle

The 3-(2-nitroethenyl) group is a synthetic linchpin. The strong electron-withdrawing nature of the nitro group conjugated with the alkene creates a potent Michael acceptor, while also serving as a masked primary amine. This dual nature enables two primary divergent workflows:

  • Chemoselective Reduction: Yields 7-azatryptamine derivatives, providing a primary amine handle for urea/amide coupling to access Type II (DFG-out) kinase inhibitors.

  • Cycloadditions & Annulations: The nitroalkene readily undergoes DABCO-catalyzed [3+2] annulations with Morita-Baylis-Hillman (MBH) carbonates to form complex, conformationally restricted spirooxindoles[6].

G Core 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (Versatile Building Block) Red Chemoselective Reduction (NaBH4 / NiCl2) Core->Red Cyclo [3+2] Annulation (MBH Carbonates + DABCO) Core->Cyclo Tryptamine 7-Azatryptamine Derivative (Primary Amine Handle) Red->Tryptamine Spiro Polycyclic / Spiro Scaffold (Conformationally Restricted) Cyclo->Spiro Drug1 Type I/II Kinase Inhibitors (Extended into DFG pocket) Tryptamine->Drug1 Drug2 Selective Allosteric Inhibitors (Targeting unique conformations) Spiro->Drug2

Fig 2: Divergent synthetic workflows from the 3-(2-nitroethenyl)-7-azaindole building block.

Experimental Protocols

Protocol A: Chemoselective Reduction to 7-Azatryptamine

Objective: Reduce the conjugated nitroalkene to an aliphatic primary amine without over-reducing the sensitive pyridine ring of the azaindole core. Causality & Design: Traditional high-pressure catalytic hydrogenation (Pd/C, H₂) can lead to partial reduction of the azaindole core or undesirable side reactions. Utilizing Sodium Borohydride ( NaBH4​ ) with Nickel(II) Chloride hexahydrate ( NiCl2​⋅6H2​O ) generates highly active nickel boride in situ. This system is strictly chemoselective for the nitroalkene, ensuring high yields of the tryptamine analog.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in a 1:1 mixture of anhydrous MeOH and THF (10 mL).

  • Catalyst Addition: Add NiCl2​⋅6H2​O (0.5 mmol). Stir at room temperature for 5 minutes until the solution turns a clear, pale green.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaBH4​ (5.0 mmol) in small portions over 15 minutes.

    • Self-Validation Checkpoint: The reaction is highly exothermic and will vigorously evolve hydrogen gas. The solution will rapidly turn black, indicating the successful formation of the active nickel boride catalyst.

  • Monitoring (IPC): Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS.

    • Validation: The starting material peak ( [M+H]+=190 ) must completely disappear, replaced by a highly polar peak corresponding to the 7-azatryptamine product ( [M+H]+=162 ). On TLC (Silica, 10% MeOH in DCM), the product will be ninhydrin-positive (purple spot).

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl (10 mL) to destroy excess borohydride. Filter the black suspension through a pad of Celite to remove nickel residues.

  • Extraction: Extract the filtrate with EtOAc ( 3×15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude 7-azatryptamine, ready for immediate amide/urea coupling.

Protocol B: Diastereoselective [3+2] Annulation for Spirocyclic Scaffolds

Objective: Construct a conformationally restricted spirooxindole scaffold by reacting the nitroalkene with an isatin-derived Morita-Baylis-Hillman (MBH) carbonate[6]. Causality & Design: The nitro group lowers the LUMO of the alkene, making it highly susceptible to nucleophilic attack. DABCO acts as a Lewis base, attacking the MBH carbonate to form a zwitterionic intermediate that subsequently undergoes a Michael addition-elimination cascade with the nitroalkene.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) and the selected MBH carbonate (1.2 mmol) in anhydrous CH2​Cl2​ (8 mL).

  • Initiation: Add DABCO (0.2 mmol, 20 mol%) in one portion at room temperature.

  • Monitoring (IPC): Stir the reaction at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 2:1).

    • Validation: The bright yellow color of the nitroalkene will gradually fade as the cycloaddition proceeds.

  • Workup: Dilute the mixture with CH2​Cl2​ (10 mL) and wash with water ( 2×10 mL) and brine (10 mL).

  • Purification: Dry over MgSO4​ , concentrate, and purify via flash column chromatography.

    • Self-Validation Checkpoint: Confirm the relative stereochemistry (diastereoselectivity) of the resulting spiro-ring via 1H-NMR NOESY experiments and characteristic coupling constants ( J -values) of the newly formed cyclopentene protons.

Quantitative Data & Structural Optimization

The integration of the 7-azaindole core drastically improves kinase selectivity and potency compared to traditional indole scaffolds. Below is a comparative summary of benchmark kinase inhibitors utilizing this pharmacophore,[4],[5].

Scaffold TypeRepresentative DrugPrimary Kinase TargetTarget IC₅₀ (nM)Key Hinge InteractionClinical Indication
7-Azaindole Vemurafenib (PLX4032)BRAF V600E31 nMBidentate (N1-H, N7)Metastatic Melanoma
7-Azaindole Pexidartinib (PLX3397)CSF1R13 nMBidentate (N1-H, N7)Tenosynovial Giant Cell Tumor
Indole/Indolinone SunitinibVEGFR2 / PDGFR10–20 nMMonodentate / VariableRenal Cell Carcinoma

Table 1: Pharmacological profiling of 7-azaindole vs. traditional indole scaffolds in FDA-approved kinase inhibitors.

References

  • [2] 2.[3] 3.[1] 4.[5] 5.[4] 6.

  • [6]

Sources

Method

Application Notes and Protocols: Scale-Up Synthesis of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

Introduction 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a critical pharmacophore in medicinal chemistry. The 7-azaindole scaffold is a key component in a multitude of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a critical pharmacophore in medicinal chemistry. The 7-azaindole scaffold is a key component in a multitude of biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of the nitroethenyl group at the C3 position provides a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate in drug discovery and development programs.[4][5]

The synthesis of this target molecule is most effectively achieved through a Henry (nitroaldol) reaction between 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-azaindole-3-carboxaldehyde) and nitromethane.[6][7] While this reaction is well-established on a laboratory scale, its transition to a larger, scale-up synthesis presents unique challenges. These challenges include ensuring consistent yields, managing reaction exotherms, controlling impurity profiles, and implementing safe handling procedures for nitromethane.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine. It details optimized protocols, explains the rationale behind key experimental parameters, and outlines robust safety and purification strategies.

Reaction Overview: The Henry-Wittig Reaction

The core transformation is a base-catalyzed condensation between 7-azaindole-3-carboxaldehyde and nitromethane. The reaction proceeds via the formation of a nitronate anion from nitromethane, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-nitro alcohol intermediate can then be dehydrated to yield the desired 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine.

Henry_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 7-azaindole-3-carboxaldehyde 1H-pyrrolo[2,3-b]pyridine- 3-carbaldehyde beta-nitro_alcohol β-nitro alcohol 7-azaindole-3-carboxaldehyde->beta-nitro_alcohol Nucleophilic Attack Nitromethane Nitromethane Nitronate_anion Nitronate Anion Nitromethane->Nitronate_anion Base Nitronate_anion->beta-nitro_alcohol Product 3-(2-nitroethenyl)-1H- pyrrolo[2,3-b]pyridine beta-nitro_alcohol->Product Dehydration Troubleshooting_Flowchart Start Synthesis Outcome Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Dark_Color Dark Color Start->Dark_Color Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Check Reaction Completion Workup_Loss Product Loss During Work-up? Low_Yield->Workup_Loss Review Work-up Procedure Impurity_Removal Inefficient Impurity Removal? Impure_Product->Impurity_Removal Polymerization Polymerization Occurred? Dark_Color->Polymerization Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Optimize_Workup Optimize Precipitation/Filtration Workup_Loss->Optimize_Workup Optimize_Washing Optimize Washing Steps/ Recrystallize/Chromatography Impurity_Removal->Optimize_Washing Control_Temp Control Temperature/ Use Pure Materials Polymerization->Control_Temp

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization and Storage of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

Overview & Mechanistic Context Welcome to the specialized troubleshooting and methodology center for handling 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-28-8) [[1]](). As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

Welcome to the specialized troubleshooting and methodology center for handling 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-28-8) [[1]]().

As a Senior Application Scientist, I frequently observe researchers treating all nitroalkenes identically during storage. However, this specific compound presents a unique dual-threat physicochemical challenge. The electron-withdrawing nitro group highly activates the vinyl double bond, making it intrinsically susceptible to free-radical chain propagation . Compounding this instability is the 7-azaindole core; the basic pyridine-like nitrogen acts as an endogenous nucleophile. This structural duality means the molecule can autocatalyze its own anionic polymerization (via Michael-type addition) if storage conditions deviate even slightly from the optimal baseline 2.

Mechanism M1 3-(2-nitroethenyl)- 1H-pyrrolo[2,3-b]pyridine M4 Anionic Polymerization (Michael-type Addition) M1->M4 Nucleophilic Attack M5 Free-Radical Polymerization M1->M5 Radical Initiation M2 Basic Pyridine Nitrogen (Autocatalysis) M2->M4 M3 Heat / Light / Oxygen (External Initiators) M3->M5 M6 Viscous Tar or Solidified Polymer M4->M6 M5->M6

Dual pathways of nitroalkene polymerization triggered by environmental and chemical factors.

Quantitative Comparison of Stabilization Strategies

Selecting the correct inhibitor is critical. Because we must store this compound under an inert atmosphere to prevent oxidative degradation, oxygen-dependent inhibitors will fail.

Table 1: Polymerization Inhibitors for Nitrovinyl Compounds

InhibitorRecommended Conc.Primary MechanismEnvironmental RequirementVolatility
BHT 100 - 500 ppmHydrogen atom donation to radical species Oxygen-independent (Ideal for Argon)Low
MEHQ 10 - 100 ppmRadical scavenging via quinone formation 3Requires trace Oxygen (Aerobic)Low
TEMPO 10 - 50 ppmStable nitroxide radical combination [[3]]()Oxygen-independentLow
TBC 10 - 50 ppmRadical scavenging 3Requires trace OxygenModerate

Core Methodologies: Self-Validating Storage Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they are your only proof that the stabilization was successful.

Protocol 1: Anaerobic Cold Storage with BHT Stabilization
  • Step 1: Purity Verification.

    • Action: Run a baseline TLC (e.g., 50% EtOAc/Hexanes) and 1H-NMR on the synthesized batch.

    • Causality: Trace impurities, especially basic residues from synthesis or chromatography (like triethylamine), act as potent initiators for anionic polymerization .

    • Validation: The 1H-NMR must show sharp doublets for the trans-nitrovinyl protons (~7.5-8.5 ppm) with absolutely no broad polymeric baseline humps.

  • Step 2: Inhibitor Addition.

    • Action: Dissolve the monomer in a volatile, inert solvent (e.g., Dichloromethane). Add exactly 100-500 ppm of Butylated hydroxytoluene (BHT) .

    • Causality: BHT donates a hydrogen atom to growing polymer radicals, creating a stable, non-propagating radical 4. Dissolving the monomer first ensures a homogeneous distribution of the inhibitor throughout the solid matrix upon evaporation.

    • Validation: Weigh the exact mass of BHT added relative to the monomer to ensure the concentration does not exceed 500 ppm, which could poison downstream catalytic reactions.

  • Step 3: Solvent Removal and Aliquoting.

    • Action: Evaporate the solvent under reduced pressure at <30°C. Transfer the compound into opaque, amber-colored glass vials 3.

    • Causality: Low bath temperatures prevent thermal initiation. Amber glass blocks UV/visible light, which can trigger radical generation 3.

    • Validation: The resulting solid must be free-flowing. Any tackiness or oiliness indicates residual solvent or early-stage polymerization.

  • Step 4: Inert Atmosphere Sealing.

    • Action: Purge the vials with Argon gas for 30 seconds before sealing with PTFE-lined caps. Store immediately at -20°C .

    • Causality: Argon displaces atmospheric oxygen and moisture. The -20°C temperature drastically reduces the kinetic energy available for both radical and anionic polymerization pathways.

    • Validation: Wrap the cap with Parafilm. Upon retrieval from the freezer weeks later, the powder should remain visually identical to its pre-storage state.

Protocol 2: Pre-Reaction Monomer Recovery (Inhibitor Removal)
  • Step 1: Silica Plug Filtration.

    • Action: Dissolve the stabilized monomer in a minimal amount of loading solvent. Pass through a short plug of basic-alumina or silica gel using a suitable eluent 3.

    • Causality: BHT is highly non-polar and will elute rapidly. The more polar 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine will be retained slightly longer, allowing for separation. Furthermore, any polymeric tar will remain permanently stuck at the baseline of the column 3.

    • Validation: Spot the fractions on a TLC plate. BHT is UV-active and stains strongly with KMnO4 (high Rf). The monomer will appear as a distinct, brightly UV-active spot at a lower Rf. Only pool fractions containing pure monomer.

StorageWorkflow N1 Purified Monomer (Free of trace impurities) N2 Add BHT (100-500 ppm) Dissolved in minimal DCM N1->N2 N3 Evaporate Solvent (Low Temp, <30°C) N2->N3 N4 Transfer to Opaque Amber Glass Vials N3->N4 N5 Purge with Argon (Exclude Moisture/O2) N4->N5 N6 Seal & Store at -20°C (Desiccated) N5->N6

Workflow for the stabilization and long-term storage of nitroalkene derivatives.

Troubleshooting & FAQs

Q: Why does my sample polymerize aggressively during rotary evaporation, even when purified? A: Concentration increases the proximity of the basic azaindole nitrogen to the highly electrophilic nitrovinyl group, exponentially accelerating anionic addition 2. Furthermore, localized heating provides thermal activation energy. Solution: Keep the bath temperature strictly below 30°C and add your volatile-compatible inhibitor (like BHT) before evaporation begins .

Q: Can I use MEHQ instead of BHT for long-term storage? A: No, not if you are using best practices. MEHQ requires trace amounts of dissolved oxygen to form the active quinone radical scavenger 3. If you are storing the compound under strictly anaerobic conditions (Argon/N2) to prevent oxidative degradation of the azaindole core, MEHQ will be entirely ineffective. BHT is an oxygen-independent hydrogen donor and is therefore the superior choice for inert storage .

Q: How do I recover the monomer if it has partially polymerized into a viscous tar? A: While some simple nitroalkene polymers can be depolymerized via short-path vacuum distillation with a non-volatile radical scavenger (e.g., hydroquinone) in the distillation pot , the high boiling point and thermal instability of the 7-azaindole system usually leads to charring. Flash chromatography or recrystallization from hot ethanol are the only reliable methods to separate the intact monomer from the baseline polymeric mass 3.

References
  • Title: Preventing polymerization of nitroalkenes in synthesis | Source: BenchChem | URL:

  • [1] Title: 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine — Chemical Substance Information | Source: NextSDS | URL: 1

  • [2] Title: Technical Support Center: Polymerization of 2-Nitro-2-butene | Source: BenchChem | URL: 2

  • [3] Title: How to prevent polymerization of nitrostyrene during reaction | Source: BenchChem | URL: 3

  • [4] Title: Polymerization inhibitor | Source: ChemBK | URL: 4

Sources

Optimization

overcoming solubility issues with 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine in aqueous media

Welcome to the technical support resource for 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the significant c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the significant challenge of this compound's poor aqueous solubility. Here, we provide in-depth, field-proven insights and practical protocols in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs)
Section 1: Foundational Understanding

Question 1: Why is my 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine compound poorly soluble in neutral aqueous buffers?

Answer: The limited aqueous solubility of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is a result of its molecular structure and solid-state properties. Several factors contribute to this:

  • Molecular Lipophilicity: The molecule contains a fused aromatic pyrrolo[2,3-b]pyridine ring system and a nitroethenyl group. While the nitrogen atoms in the rings can participate in hydrogen bonding, the overall structure is predominantly nonpolar. The predicted partition coefficient (XlogP) for the parent scaffold, 1H-pyrrolo[2,3-b]pyridine, is 1.8, and for the title compound, it is 1.6, indicating a preference for a lipid environment over an aqueous one.[1][2]

  • Crystal Lattice Energy: In its solid state, the compound's molecules are tightly packed in a crystal lattice. For the compound to dissolve, the energy input from solvent-solute interactions must be sufficient to overcome the strong intermolecular forces (crystal lattice energy) holding the crystal together. The planar nature of the molecule can lead to efficient packing and high lattice energy, making it difficult for water molecules to effectively solvate it.

  • Weakly Basic Nature: The pyrrolo[2,3-b]pyridine scaffold contains a pyridine nitrogen, which is weakly basic. In neutral water (pH ~7.0), this nitrogen is largely un-ionized. The uncharged form of a molecule is typically less soluble in water than its ionized (salt) form.[3][4]

Question 2: What are the primary strategies I can use to improve the solubility of this compound for in vitro assays?

Answer: There are three primary, well-established strategies to enhance the aqueous solubility of poorly soluble compounds like this one for research applications.[5][6][7][8][9] The choice of method depends on the experimental context, required concentration, and tolerance of the assay for specific excipients.

  • Use of Co-solvents: This is often the simplest and most common first approach.[9][10] A water-miscible organic solvent is used to create a stock solution, which is then diluted into the aqueous buffer. The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the nonpolar compound.[6]

  • pH Modification: By leveraging the weakly basic nature of the pyridine ring, you can significantly increase solubility by lowering the pH of the medium.[3][11] An acidic environment protonates the pyridine nitrogen, forming a more soluble cationic species.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, forming an "inclusion complex."[12][][14][15] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule without chemically altering it.[][16]

Section 2: Troubleshooting Guides & Protocols

Question 3: I'm trying to make a stock solution for cell-based assays. What is the best practice for this?

Answer: The most reliable method for preparing stock solutions of poorly soluble compounds is to use a strong, water-miscible organic solvent. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and general acceptance in biological assays at low final concentrations (<0.5%).

See Appendix Protocol 1 for a detailed, step-by-step guide on preparing a DMSO stock solution and subsequent aqueous working solutions. The key is to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then perform serial dilutions to minimize the final DMSO concentration in your assay medium.

Question 4: My compound dissolves in 100% DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

Answer: This is a very common issue known as precipitation upon dilution. It occurs because while the compound is highly soluble in DMSO, its solubility in the final aqueous buffer is much lower. When you add the DMSO stock to the buffer, you are creating a supersaturated aqueous solution that is thermodynamically unstable, leading to the compound falling out of solution.

The workflow below provides a systematic approach to troubleshooting this problem.

G cluster_0 cluster_1 Option A: Optimize Dilution cluster_2 Option B: Modify Formulation start Precipitation Observed Upon Dilution q1 Is the final co-solvent (e.g., DMSO) concentration <1%? start->q1 a1 Decrease Stock Concentration (e.g., from 50mM to 10mM) q1->a1 Yes b1 Use Alternative Co-solvents (e.g., NMP, DMA) q1->b1 No, or Option A Failed a2 Use Serial Dilutions (Intermediate dilution in media with 10-20% serum helps) a1->a2 a3 Increase Mixing Energy (Vortex vigorously during dilution) a2->a3 end_node Stable Working Solution a3->end_node b2 Adjust Buffer pH (See FAQ 5) b1->b2 b3 Add a Surfactant (e.g., 0.1% Tween-80) b2->b3 b4 Use Cyclodextrins (See FAQ 6) b3->b4 b4->end_node

Caption: Troubleshooting workflow for compound precipitation.

Question 5: Can I use pH adjustment to improve solubility? What is the recommended approach?

Answer: Yes, pH adjustment is a highly effective strategy for this molecule. The pyridine nitrogen in the pyrrolo[2,3-b]pyridine core is a weak base. By lowering the pH of the solvent, you increase the concentration of hydronium ions (H₃O⁺), which protonate this nitrogen. The resulting cationic salt form has a much higher affinity for polar solvents like water.

G cluster_0 High pH (e.g., pH 7.4) cluster_1 Low pH (e.g., pH < 5) Compound_High Pyrrolo-Pyridine-R (Neutral, Uncharged) Solubility_Low Low Aqueous Solubility (Precipitation Risk) Compound_High->Solubility_Low Predominant Form Equilibrium H⁺ Compound_High->Equilibrium Deprotonation Compound_Low [Pyrrolo-Pyridine-H]⁺-R (Cationic, Charged) Solubility_High High Aqueous Solubility (Solution is Stable) Compound_Low->Solubility_High Predominant Form Equilibrium->Compound_Low Protonation

Caption: Effect of pH on the ionization and solubility of a weak base.

For a detailed methodology, refer to Appendix Protocol 2 . The general principle is to dissolve the compound in an acidic buffer (e.g., pH 4-5) where it is soluble, and then, if necessary for the experiment, carefully and slowly titrate the pH upwards with a dilute base, stopping before precipitation occurs. Most weakly basic drugs show significantly enhanced solubility at a pH below their pKa.[3][11]

Question 6: My assay is sensitive to organic solvents like DMSO. What is a robust, solvent-free method to solubilize 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine?

Answer: For solvent-sensitive applications, forming an inclusion complex with a cyclodextrin is an excellent and widely used strategy.[12][16] Cyclodextrins (CDs) are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[12][] The hydrophobic 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine molecule can partition into the central cavity, while the CD's hydrophilic outer surface allows the entire complex to dissolve readily in water.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended for this purpose due to its high aqueous solubility and excellent safety profile.[16]

G cluster_0 Compound Poorly Soluble Compound Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Arrow Complex Soluble Inclusion Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

The process involves co-lyophilizing or sonicating the compound with an aqueous solution of HP-β-CD. Please see Appendix Protocol 3 for a detailed procedure.

Section 3: Comparative Data & Advanced Topics

Question 7: How do different co-solvents and buffers affect the solubility of my compound?

Answer: The choice of co-solvent and buffer can have a significant impact on solubility.

Co-Solvents: While DMSO is a powerful solubilizer, other co-solvents may be more appropriate for certain applications, especially in vivo studies, due to toxicity concerns.[8][9] The table below summarizes common choices.

Co-SolventClassTypical Conc. Range (Final)Key Considerations
DMSO Dipolar Aprotic< 0.5% (in vitro)Excellent solubilizer; can have biological effects at >1%.
Ethanol Protic1-10%Good solubilizer, generally safe, but can be volatile.
Propylene Glycol (PG) Protic (Diol)5-40%Common vehicle for oral and parenteral formulations.[9][17]
Polyethylene Glycol 400 (PEG 400) Polyether10-50%Very common, low-toxicity vehicle for in vivo work.[8]
N-Methyl-2-pyrrolidone (NMP) Dipolar Aprotic1-10%Strong solubilizer, often used when DMSO fails.[8]

Buffer Salts and the "Salting-Out" Effect: Be mindful of the salt concentration in your buffer. High concentrations of salts, such as NaCl or phosphates, can decrease the solubility of organic compounds.[18] This phenomenon, known as "salting-out," occurs because the salt ions hydrate, effectively reducing the amount of "free" water available to solvate your compound.[19][20] If you are struggling with solubility in a high-salt buffer (e.g., >150 mM NaCl), try reducing the salt concentration to the minimum required for your experiment.

Appendix: Detailed Experimental Protocols
Protocol 1: Preparation of a DMSO Stock & Aqueous Working Solutions
  • Preparation of High-Concentration Stock (e.g., 20 mM):

    • Accurately weigh out the required amount of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine powder.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve the target concentration (e.g., for 20 mM, add 50 µL of DMSO per ~0.19 mg of compound, MW: 189.18 g/mol ).

    • Vortex vigorously for 2-5 minutes. Use a brief sonication step (5-10 minutes in a bath sonicator) if complete dissolution is difficult. Visually inspect for any remaining particulate matter.

    • Store this stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

  • Preparation of Aqueous Working Solution (e.g., 20 µM):

    • Crucial Step: Do not dilute directly from the 20 mM stock to the 20 µM final concentration in one step (a 1:1000 dilution), as this will likely cause precipitation.

    • Perform an intermediate dilution. For example, add 2 µL of the 20 mM DMSO stock to 198 µL of your assay medium (e.g., DMEM + 10% FBS) to make a 200 µM intermediate solution (1% DMSO). Vortex immediately and vigorously during this addition. The protein in the serum can help stabilize the compound.

    • Perform the final dilution by adding 100 µL of the 200 µM intermediate solution to 900 µL of the final assay buffer. This yields a 20 µM working solution with a final DMSO concentration of 0.1%.

Protocol 2: Solubilization Using pH Modification
  • Buffer Preparation: Prepare a 50 mM citrate buffer at pH 4.0.

  • Dissolution: Add the pre-weighed compound directly to the pH 4.0 citrate buffer to achieve the desired final concentration.

  • Solubilization: Vortex and sonicate the solution until the compound is fully dissolved. The acidic environment should facilitate complete dissolution.

  • Assay Application: Use this acidic stock solution for your experiments. If the final assay must be at a neutral pH, you can add this acidic stock to your neutral assay buffer. The buffering capacity of the final medium should be sufficient to bring the pH back to neutral, but always verify the final pH. Ensure the final concentration of the compound is below its solubility limit at the neutral pH.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Materials: 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized Water.

  • Preparation of HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in deionized water. This may require gentle warming (to ~40-50°C) to fully dissolve. Cool to room temperature.

  • Complexation:

    • Add an excess of the powdered compound to the 40% HP-β-CD solution.

    • Seal the vial and place it on a rotator or shaker at room temperature for 24-48 hours to allow for equilibrium of complex formation. Protect from light.

  • Harvesting the Soluble Fraction:

    • After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved, non-complexed compound.

    • Carefully collect the clear supernatant. This solution contains the water-soluble compound-cyclodextrin complex.

  • Quantification & Use: The concentration of the compound in the supernatant must be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC against a standard curve prepared in an organic solvent). This quantified solution can then be used directly or diluted in aqueous buffers for experiments.

References
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search.
  • Vertex AI Search. Cosolvent - Wikipedia.
  • Vertex AI Search.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. Estimation of the effect of NaCl on the solubility of organic compounds in aqueous solutions.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. 3-(2-nitroethenyl)
  • Vertex AI Search. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Vertex AI Search.
  • Vertex AI Search. Solubility 4 How Salinity affects the aqueous solubility of organic compounds - YouTube.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. PH and Solvent Effect on Drug Solubility.
  • Vertex AI Search.
  • Vertex AI Search. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Vertex AI Search. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed.
  • Vertex AI Search. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology.
  • Vertex AI Search. pH and Solubility - YouTube.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. 3-(2-nitroethenyl)-1h-pyrrolo[2,3-b]pyridine - PubChemLite.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar.
  • Vertex AI Search. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem.
  • Vertex AI Search. Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds - Benchchem.
  • Vertex AI Search. Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine vs. 3-(2-Nitroethenyl)indole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist When designing complex heterocyclic scaffolds for drug discovery, the choice of the starting...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

When designing complex heterocyclic scaffolds for drug discovery, the choice of the starting Michael acceptor dictates the trajectory of the entire synthetic campaign. While 3-(2-nitroethenyl)indole is a ubiquitous building block in alkaloid synthesis, its bioisosteric counterpart, 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative), presents a fundamentally different reactivity profile.

This guide provides an objective, data-backed comparison of these two substrates, analyzing how the introduction of a single pyridine nitrogen alters electronic topography, dictates catalyst selection, and impacts experimental workflows.

Electronic Topography and Mechanistic Paradigms

To understand the reactivity differences between these two nitroalkenes, we must analyze the electronic contribution of their respective heterocyclic cores[1].

In 3-(2-nitroethenyl)indole , the highly electron-rich indole core exerts a strong positive mesomeric (+M) effect. The nitrogen lone pair delocalizes through the C3 position and directly into the conjugated nitroethenyl system. This electron donation raises the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene, rendering it less electrophilic and moderately dampening its reactivity toward nucleophiles [3].

Conversely, 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine incorporates an electron-withdrawing pyridine nitrogen at the 7-position. The 7-azaindole core is significantly more electron-deficient than indole [2]. The pyridine nitrogen exerts a negative inductive (-I) and mesomeric (-M) effect across the fused system, restricting the pyrrole nitrogen's ability to donate electron density into the nitroalkene. Consequently, the LUMO of the 7-azaindole nitroalkene is substantially lowered, making it a highly reactive, strongly electrophilic Michael acceptor .

G cluster_0 3-(2-Nitroethenyl)indole cluster_1 3-(2-Nitroethenyl)-7-azaindole I_Core Indole Core (Electron Rich) I_Nitro Nitroethenyl Group (Less Electrophilic) I_Core->I_Nitro Strong +M Effect I_Nuc Nucleophile (Slower Attack) I_Nuc->I_Nitro High Activation Energy A_Core 7-Azaindole Core (Electron Deficient) A_Nitro Nitroethenyl Group (Highly Electrophilic) A_Core->A_Nitro Reduced +M Effect A_Nuc Nucleophile (Faster Attack) A_Nuc->A_Nitro Low Activation Energy

Electronic effects governing the electrophilicity of indole vs. 7-azaindole nitroalkenes.

Empirical Performance Metrics

Beyond inherent electrophilicity, the N7 atom in the azaindole core acts as a potent Lewis base. This introduces a critical causality in experimental design: Lewis acid catalysts (e.g., Cu(II), Zn(II), Ni(II) complexes) frequently fail with 7-azaindole substrates due to competitive metal sequestration by the pyridine nitrogen.

To objectively compare their performance, we evaluate both substrates under neutral, organocatalytic conditions (e.g., using bifunctional thiourea or squaramide hydrogen-bonding catalysts) to prevent catalyst poisoning [3].

Table 1: Comparative Reactivity Profile in Organocatalytic Michael Additions
Parameter3-(2-Nitroethenyl)indole3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridineCausality / Rationale
Electrophilicity ModerateHighReduced electron donation from the electron-deficient 7-azaindole core lowers the LUMO.
Typical Reaction Time 12 – 24 hours2 – 4 hoursLower activation energy for nucleophilic attack on the 7-azaindole derivative.
Metal Catalyst Compatibility ExcellentPoor (Poisoning risk)The N7 atom of azaindole coordinates strongly to transition metals, deactivating the catalyst.
H-Bonding Potential N-H donor onlyN-H donor & N7 acceptorN7 can engage in secondary hydrogen bonding with organocatalysts, altering stereoselectivity.
Byproduct Formation Low (Clean conversion)Moderate (Polymerization risk)The high reactivity of the 7-azaindole nitroalkene makes it susceptible to oligomerization if the nucleophile is weak.

Validated Synthetic Workflows

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for the asymmetric Michael addition of diethyl malonate to both substrates.

Why this protocol works: We utilize a bifunctional squaramide organocatalyst. This avoids the metal-coordination pitfalls associated with 7-azaindoles while providing dual activation: the squaramide moiety activates the nitroalkene via hydrogen bonding, and the tertiary amine deprotonates the malonate. An internal standard is added at t=0 to self-validate the reaction's mass balance and conversion via crude NMR before any workup losses occur.

Step-by-Step Methodology

1. Reaction Preparation (Self-Validating Setup):

  • To an oven-dried 10 mL Schlenk tube, add the nitroalkene substrate (0.5 mmol, 1.0 equiv) and the chiral bifunctional squaramide catalyst (0.025 mmol, 5 mol%).

  • Validation Step: Add exactly 0.16 mmol of 1,3,5-trimethoxybenzene as a chemically inert internal standard. This allows for precise quantitative 1H NMR yield determination regardless of downstream purification efficiency.

2. Solvent and Reagent Addition:

  • Suspend the mixture in anhydrous dichloromethane (DCM, 2.0 mL). DCM is chosen as a non-coordinating solvent to maximize the hydrogen-bonding interactions between the catalyst and the nitroalkene.

  • Add diethyl malonate (0.6 mmol, 1.2 equiv) dropwise via syringe at room temperature.

3. Monitoring and Kinetic Divergence:

  • Stir the reaction at room temperature. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3, visualized with KMnO 4​ stain to detect the nitroalkene double bond).

  • For 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine: Complete consumption is typically observed within 2 to 4 hours .

  • For 3-(2-nitroethenyl)indole: The reaction requires 12 to 24 hours to reach >95% conversion.

4. Quench and Analysis:

  • Once complete, filter the crude mixture directly through a short pad of silica gel to remove the catalyst, eluting with EtOAc.

  • Concentrate the filtrate in vacuo. Take a crude 1H NMR to calculate the conversion and diastereomeric ratio against the internal standard.

  • Purify the residue via flash column chromatography to isolate the final Michael adduct.

Workflow Step1 Equip Flask with Substrate & Internal Standard (Indole or 7-Azaindole Nitroalkene) Step2 Add Nucleophile & Organocatalyst (Avoid Lewis Acids for Azaindole) Step1->Step2 Step3 Solvent Addition & Stirring (Non-coordinating Solvent, RT) Step2->Step3 Decision Monitor via TLC/LC-MS (Self-Validating Checkpoint) Step3->Decision PathA 7-Azaindole Route Complete in 2-4h Decision->PathA PathB Indole Route Complete in 12-24h Decision->PathB Step4 Quench & Crude NMR vs Internal Standard PathA->Step4 PathB->Step4 Step5 Purification via Flash Chromatography Step4->Step5

Comparative experimental workflow for Michael additions highlighting reaction time differences.

Conclusion

Transitioning from an indole to a 7-azaindole scaffold is not a simple plug-and-play substitution. The introduction of the pyridine nitrogen fundamentally rewires the electronics of the molecule. 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine is a substantially more reactive Michael acceptor than its indole counterpart, drastically reducing reaction times. However, this reactivity comes at the cost of catalyst compatibility; researchers must pivot away from traditional Lewis acid catalysis toward robust organocatalytic platforms to prevent metal sequestration and ensure high yields.

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine) Source: Tetrahedron / ResearchGate URL:[Link]

  • Strategies for the asymmetric functionalization of indoles: an update Source: Chemical Society Reviews / RSC Publishing URL:[Link]

Comparative

In-Depth Mass Spectrometry (MS) Fragmentation Analysis: 3-(2-Nitroethenyl)-1H-pyrrolo[2,3-b]pyridine vs. Indole Analogs

Executive Summary In preclinical drug discovery, the 7-azaindole scaffold is frequently utilized as a bioisosteric replacement for the traditional indole ring. The substitution of a CH group with a nitrogen atom in the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, the 7-azaindole scaffold is frequently utilized as a bioisosteric replacement for the traditional indole ring. The substitution of a CH group with a nitrogen atom in the pyrrole-fused benzene ring dramatically alters the molecule's physicochemical properties, improving aqueous solubility and metabolic stability.

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-28-8) serves as a critical synthetic intermediate for generating bioactive azatryptamine derivatives. To ensure rigorous quality control and structural elucidation during synthesis, analytical chemists must understand its specific mass spectrometry (MS) behavior. This guide objectively compares the electrospray ionization (ESI) and electron ionization (EI) fragmentation performance of this 7-azaindole derivative against its non-aza analog, 3-(2-nitroethenyl)-1H-indole , providing self-validating experimental workflows and mechanistic insights.

Structural Context & Ionization Dynamics

The fundamental performance difference between these two scaffolds in an MS environment stems from their proton affinity.

  • 3-(2-nitroethenyl)-1H-indole: The lone pair on the pyrrole nitrogen is delocalized into the aromatic system, resulting in a very low basicity ( pKa​≈−3.6 ). It exhibits moderate-to-poor ionization efficiency in positive-ion ESI.

  • 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine: The additional pyridine nitrogen possesses a localized lone pair ( pKa​≈4.6 ), making it highly susceptible to protonation. Consequently, this compound yields a highly intense [M+H]+ precursor ion in ESI+ mode, outperforming the indole analog in limits of detection (LOD).

Mechanistic Causality of Fragmentation

Regardless of the ionization technique (hard EI or soft ESI), nitroalkenes undergo highly specific gas-phase unimolecular dissociations[1]. The causality behind the primary fragments is governed by two main mechanistic pathways:

  • The Nitro-Nitrite Rearrangement (NNR): Upon collisional activation, the nitro group ( −NO2​ ) isomerizes into a nitrite ester ( −ONO ) via an excited-state transition state. This rearrangement severely weakens the O-NO bond, leading to the characteristic homolytic or heterolytic cleavage and the loss of a neutral nitric oxide radical ( −30 Da )[2].

  • The Ortho-Effect (Hydrogen Abstraction): The spatial proximity of the vinylic proton to the oxygen atoms of the nitro group facilitates an intramolecular hydrogen transfer. This results in the expulsion of a hydroxyl radical ( −17 Da ) or water ( −18 Da ), leaving behind a stabilized, highly conjugated cyclic cation[1].

fragmentation M [M+H]+ m/z 190.06 3-(2-nitroethenyl)-7-azaindole Nitrite [M+H]+ m/z 190.06 Nitrite Isomer M->Nitrite Nitro-Nitrite Rearrangement M_OH [M+H - OH]+ m/z 173.06 M->M_OH Ortho-Effect -OH (17 Da) M_NO2 [M+H - NO2]+ m/z 144.06 M->M_NO2 -NO2 (46 Da) M_NO [M+H - NO]+ m/z 160.06 Nitrite->M_NO -NO (30 Da) Core [Azaindole+H]+ m/z 119.06 M_NO->Core -HCNO (43 Da) M_NO2->Core -C2H2 (26 Da)

Figure 1: Proposed ESI-MS/MS CID fragmentation pathway for 3-(2-nitroethenyl)-7-azaindole.

Comparative Fragmentation Data

The table below summarizes the quantitative m/z values observed during standard GC-EI-MS (70 eV) and LC-ESI-MS/MS (Collision Energy: 20 eV) analyses. The data highlights the +1 Da mass shift inherent to the azaindole core (due to the nitrogen-for-carbon substitution)[3].

Fragmentation Pathway3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine (Azaindole)3-(2-nitroethenyl)-1H-indole (Indole)Relative Abundance / Diagnostic Value
Exact Mass (Neutral) 189.0538 Da188.0586 DaN/A
Precursor (ESI+) [M+H]+ m/z 190.06 m/z 189.06Base peak for Azaindole; weak for Indole.
Molecular Ion (EI) [M]+∙ m/z 189 m/z 188Strong in both; confirms intact nitroalkene.
Loss of OH [M−17]+ m/z 172 (EI) / 173 (ESI) m/z 171 (EI) / 172 (ESI)Confirms the vinylic ortho-effect.
Loss of NO [M−30]+ m/z 159 (EI) / 160 (ESI) m/z 158 (EI) / 159 (ESI)Confirms Nitro-Nitrite Rearrangement.
Loss of NO 2​ [M−46]+ m/z 143 (EI) / 144 (ESI) m/z 142 (EI) / 143 (ESI)Direct homolytic cleavage of the nitro group.
Core Heterocycle Cation m/z 117 (EI) / 119 (ESI) m/z 116 (EI) / 118 (ESI)Diagnostic marker for the specific scaffold.

Validated Experimental Workflows

To ensure reproducibility and self-validating results, the following protocols are engineered to account for the specific chemical liabilities of nitroalkenes—primarily their thermal lability and susceptibility to degradation in highly basic solutions[4].

Protocol A: LC-ESI-MS/MS (High-Sensitivity Profiling)

Why this works: The use of acidic mobile phases forces the protonation of the pyridine nitrogen on the azaindole ring, acting as an internal validation of the scaffold's basicity compared to the indole analog.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a mixture of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid . Caution: Avoid ammonium hydroxide or basic buffers, as nitroalkenes can undergo premature Michael addition with nucleophiles.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Source Parameters: Set the ESI source to Positive mode (+). Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Tandem MS (CID): Isolate the [M+H]+ precursor ( m/z 190.06 for azaindole). Apply a collision energy ramp from 15 eV to 35 eV using Argon gas to capture both the low-energy NNR pathway ( −NO ) and the high-energy core cleavage.

Protocol B: GC-EI-MS (Structural Fingerprinting)

Why this works: Electron Ionization at 70 eV provides highly reproducible, library-searchable fragmentation patterns. However, nitroalkenes are thermally sensitive. This protocol strictly controls inlet temperatures to prevent artificial degradation[3].

  • Sample Preparation: Dissolve the analyte in MS-grade Dichloromethane (DCM) to a concentration of 50 µg/mL.

  • Inlet Conditions (Critical Step): Set the GC injection port to 220°C (Do not exceed 250°C, as thermal elimination of HNO2​ will occur before ionization, skewing the [M−47] abundance). Use a split ratio of 10:1.

  • Chromatography: Use a 5% phenyl/95% dimethylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Oven program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization: Set the EI source to 70 eV and the source temperature to 230°C. Scan range: m/z 50 to 300.

workflow Prep Sample Preparation Dilution in MeCN/H2O LC LC Separation C18 Column Prep->LC GC GC Separation Capillary Column Prep->GC ESI ESI-MS/MS Soft Ionization (+) LC->ESI EI EI-MS Hard Ionization (70 eV) GC->EI Data Data Analysis Fragment Comparison ESI->Data EI->Data

Figure 2: Parallel LC-ESI-MS/MS and GC-EI-MS analytical workflows for nitroalkene profiling.

Conclusion & Expert Insights

When transitioning a drug discovery program from an indole to a 7-azaindole scaffold, analytical methods must be adapted. While the gas-phase fragmentation mechanisms—such as the Nitro-Nitrite Rearrangement and the ortho-effect—remain highly conserved between 3-(2-nitroethenyl)-1H-indole and 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine, their ionization efficiencies differ drastically.

The embedded pyridine ring in the azaindole derivative acts as a highly efficient proton sponge in acidic LC-MS conditions, yielding superior signal-to-noise ratios in ESI+. For definitive structural confirmation and synthetic impurity tracking, utilizing both LC-ESI-MS/MS (for precursor sensitivity) and GC-EI-MS (for hard-fragmentation fingerprinting) provides a robust, orthogonal analytical strategy.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5869315, 5-Methoxy-3-(2-nitrovinyl)-1H-indole" PubChem, [Link]

  • Tibbetts, K. M. "Ultrafast Dynamics of Nitro−Nitrite Rearrangement and Dissociation in Nitromethane Cation." The Journal of Physical Chemistry A, vol. 126, 2022, pp. 879-888. VCU Scholars Compass, [Link]

  • Fazzari, M., et al. "Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids." Journal of the American Society for Mass Spectrometry, vol. 25, no. 3, 2014, pp. 384-394. PubMed Central, [Link]

Sources

Validation

A Comparative Guide to GC-MS and LC-MS for the Analysis of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

Introduction 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a class of compounds with significant interest in medicinal chemistry and drug development.[1][2][3] The acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a class of compounds with significant interest in medicinal chemistry and drug development.[1][2][3] The accurate and robust detection of such molecules is paramount for pharmacokinetic studies, metabolite identification, and quality control. The choice of analytical methodology is a critical decision that directly impacts data quality and reliability. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this specific analyte. We will explore the fundamental principles of each technique, present detailed experimental protocols, and offer a definitive recommendation based on the physicochemical properties of the target molecule.

Physicochemical Properties of the Analyte: The Deciding Factor

The selection of an appropriate analytical technique is not arbitrary; it is dictated by the inherent chemical and physical properties of the analyte. For 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine, two properties are of primary concern: thermal stability and volatility.

  • Volatility: The core structure, 1H-pyrrolo[2,3-b]pyridine, is a solid at room temperature, indicating low volatility.[4][5] While derivatization can sometimes enhance volatility for GC analysis, this adds complexity and potential for analytical error.[6][7]

  • Thermal Stability: This is the most critical parameter for our analyte. The presence of a nitroethenyl group (-CH=CH-NO2) renders the molecule susceptible to thermal degradation. Nitro compounds, particularly nitroarenes, can decompose at elevated temperatures, a process often involving the cleavage of the C-NO2 bond.[8][9] The high temperatures required for GC analysis, especially in the injector port (often 250-300°C), present a significant risk of analyte decomposition before it even reaches the analytical column.[10] This degradation would lead to inaccurate quantification and the potential misidentification of the compound.

Conversely, Liquid Chromatography (LC) operates at or near ambient temperatures, making it ideally suited for the analysis of thermally labile molecules.[11][12] The analyte's structure, containing multiple nitrogen atoms and a nitro group, imparts a degree of polarity, making it highly compatible with common reversed-phase LC systems.

GC-MS Analysis: A Critical Evaluation

Gas Chromatography-Mass Spectrometry separates compounds based on their ability to be volatilized and travel through a coated capillary column carried by an inert gas.[13] It is a benchmark technique for the analysis of volatile and thermally stable compounds.[6]

Anticipated Challenges for 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

Given the high likelihood of thermal decomposition, GC-MS is a problematic choice. The energy applied in the GC injector port is likely to cause fragmentation of the molecule, potentially leading to the loss of the nitro group or cleavage of the ethenyl bridge. This results in the detection of degradation products rather than the intact parent compound, rendering the analysis invalid for quantification.

Hypothetical GC-MS Protocol

A scientist attempting this analysis via GC-MS would follow a protocol similar to the one below. However, it is described here to illustrate the inherent risks and explain the causality behind its unsuitability.

  • Sample Preparation: Dissolve a 1 mg/mL stock solution of the analyte in a non-polar organic solvent such as ethyl acetate.[10] Ensure the sample is completely anhydrous using a drying agent like sodium sulfate, as water can damage the GC column.[14]

  • Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injector Temperature: 280°C (This high temperature is necessary to volatilize the compound but is also the primary source of degradation).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a high-energy, "hard" ionization technique that will likely cause extensive fragmentation, further complicating the identification of the intact molecule.[14]

    • Mass Range: Scan from m/z 40 to 400.

Expected Outcome

The resulting chromatogram would likely show multiple peaks corresponding to various degradation products. The mass spectrum would be complex, dominated by fragment ions, and the molecular ion peak (m/z 189) would likely be very weak or entirely absent. This would make confident identification and accurate quantification impossible.

LC-MS Analysis: The Recommended Approach

Liquid Chromatography-Mass Spectrometry separates compounds in a liquid mobile phase, making it the gold standard for non-volatile, polar, or thermally unstable molecules.[11][12][15]

Advantages for 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine

LC-MS circumvents the issue of thermal degradation entirely. The analysis is performed at or near room temperature, ensuring the integrity of the analyte from injection to detection. Furthermore, the use of soft ionization techniques, such as Electrospray Ionization (ESI), generates intact protonated molecules ([M+H]+), which is ideal for both identification and quantification.[16][17] The presence of basic nitrogen atoms in the pyrrolo[2,3-b]pyridine core makes the molecule an excellent candidate for positive-mode ESI.

Detailed Experimental Protocol for LC-MS

This protocol provides a robust and self-validating system for the reliable analysis of the target compound.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Further dilute with the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) to the desired working concentration.[11] Filtration through a 0.22 µm syringe filter is recommended.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Key Parameters (instrument-dependent, but typical values include):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120°C

      • Desolvation Gas Temperature: 350°C

      • Desolvation Gas Flow: 800 L/hr

    • Data Acquisition: Full scan mode (m/z 100-500) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, targeting the protonated molecule [M+H]+ at m/z 190.06.

Expected Outcome

This LC-MS method will produce a sharp, well-defined chromatographic peak for the intact analyte. The mass spectrum will be dominated by the protonated molecular ion [M+H]+ at m/z 190.06, providing unambiguous confirmation of the compound's identity and enabling highly sensitive and accurate quantification.

Comparative Data Summary

The following table summarizes the anticipated performance of each technique for the analysis of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine.

Performance MetricGC-MSLC-MSRationale
Analyte Integrity PoorExcellentHigh risk of thermal degradation in GC injector vs. analysis at ambient temperature in LC.[10][11]
Molecular Ion Detection Unlikely / Very WeakStrong & StableHard EI ionization causes extensive fragmentation, while soft ESI preserves the molecular ion.[14][16]
Sensitivity (LOQ) PoorExcellent (sub-ng/mL)Analyte loss due to degradation in GC. LC-MS offers higher sensitivity for this class of compounds.[6][18]
Reproducibility PoorHighThermal degradation in GC is often inconsistent, leading to poor reproducibility.
Method Complexity Moderate (derivatization may be needed)Low to ModerateLC-MS is straightforward; GC-MS would require complex and unreliable derivatization to even attempt.[6][10]
Overall Suitability Not Recommended Highly Recommended The fundamental properties of the analyte are incompatible with the requirements of GC analysis.

Workflow Visualization

The following diagrams illustrate the distinct analytical workflows for GC-MS and LC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s_start Sample in Matrix s_extract Extraction into Non-Polar Solvent (e.g., Ethyl Acetate) s_start->s_extract s_dry Anhydrous Drying (e.g., Na2SO4) s_extract->s_dry s_vial Transfer to GC Vial s_dry->s_vial a_inject Injection (280°C) Thermal Degradation Risk s_vial->a_inject a_sep GC Separation (Volatility-Based) a_inject->a_sep a_ion EI Ionization (Hard, Fragmentation) a_sep->a_ion a_detect Mass Detection a_ion->a_detect result result a_detect->result Degraded Analyte Data (Poor Reliability)

Caption: GC-MS workflow highlighting the critical thermal degradation step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis s_start Sample in Matrix s_dissolve Dissolution in Polar Solvent (e.g., Methanol) s_start->s_dissolve s_dilute Dilution with Mobile Phase s_dissolve->s_dilute s_vial Transfer to LC Vial s_dilute->s_vial a_inject Injection (Ambient) Analyte Integrity Preserved s_vial->a_inject a_sep LC Separation (Polarity-Based) a_inject->a_sep a_ion ESI Ionization (Soft, Intact Ion) a_sep->a_ion a_detect Mass Detection a_ion->a_detect result result a_detect->result Intact Analyte Data (High Reliability)

Caption: LC-MS workflow demonstrating preservation of analyte integrity.

Conclusion

For the detection and quantification of 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine, the choice between GC-MS and LC-MS is unequivocal. The inherent thermal lability of the nitroethenyl moiety makes GC-MS an unsuitable technique that would lead to analyte degradation and unreliable results.

LC-MS is the authoritative and recommended method. It provides a robust, sensitive, and reproducible analysis by preserving the integrity of the molecule. The use of reversed-phase chromatography coupled with soft electrospray ionization (ESI) is perfectly suited to the physicochemical properties of the analyte, ensuring high-quality, defensible data essential for research and drug development professionals.

References

  • Biotage. (2023, January 18). How does your sample prep change for LC/MS vs GC/MS.
  • Organomation. (2024, September 19). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS.
  • Biotage. (2023, February 2). How does my sample prep change between GC/MS and LC/MS/MS?.
  • Benchchem. (2025). A Comparative Guide to LC-MS/MS and GC-MS Methods for Drug Analysis.
  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters.
  • NextSDS. 3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine — Chemical Substance Information.
  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS.
  • ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs.
  • ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.
  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11).
  • Measurlabs. (2026, February 3). GC-MS vs LC-MS | Chromatography Technique Selection.
  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • PubChemLite. 3-(2-nitroethenyl)-1h-pyrrolo[2,3-b]pyridine.
  • IntechOpen. (2025, September 29). Ionization Techniques for Mass Spectral Analysis.
  • Ionization Methods in Organic Mass Spectrometry.
  • ACS Publications. (2019, September 8). Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents.
  • ResearchGate. (2018, July 9). Ionization Techniques in Mass Spectrometry: A Review.
  • PubChem. 3H-Pyrrolo[2,3-B]pyridine.
  • ACS Publications. (1995, March 15). Thermal Stability Studies on a Homologous Series of Nitroarenesl.
  • ResearchGate. (2026, February 28). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
  • PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • PubChem. 1H-Pyrrolo(2,3-b)pyridine.
  • MDPI. (2020, September 21). Thermally Stable Nitrothiacalixarene Chromophores: Conformational Study and Aggregation Behavior.
  • PMC - NIH. A green stabilizer for Nitrate ester-based propellants: An overview.
  • DTIC. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • PubMed. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Advanced Journal of Chemistry, Section A. Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies.
  • Taylor & Francis. (2018, August 2). Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.
  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.

Sources

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